molecular formula C21H22O5 B15586897 7-O-Methyl-6-Prenylnaringenin

7-O-Methyl-6-Prenylnaringenin

Cat. No.: B15586897
M. Wt: 354.4 g/mol
InChI Key: PMQBKFKEJGCJIK-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Prenylsakuranetin has been reported in Humulus lupulus, Deguelia hatschbachii, and Eysenhardtia texana with data available.

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1

InChI Key

PMQBKFKEJGCJIK-KRWDZBQOSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Characterization of 7-O-Methyl-6-Prenylnaringenin and its Progenitor, 6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth discovery and characterization data specifically for 7-O-Methyl-6-Prenylnaringenin is limited. This guide presents the available information for this compound and leverages the extensive research on its closely related precursor, 6-prenylnaringenin (B1664697), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. Methodologies and data presented for 6-prenylnaringenin can serve as a foundational framework for the study of its 7-O-methylated derivative.

Introduction to this compound

This compound, also known as 6-Prenylsakuranetin, is a flavonoid that has been identified and isolated from Humulus lupulus (hops).[1][2] As a derivative of the more extensively studied 6-prenylnaringenin, it belongs to the class of prenylated flavonoids, which are known for their potential biological activities.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValueSource
Chemical Formula C21H22O5[1]
Molecular Weight 354.40 g/mol [1]
CAS Number 261776-61-8[2]
Alternate Name 6-Prenylsakuranetin
Source Humulus lupulus (Hops)[1][2]

Discovery and Characterization of the Parent Compound: 6-Prenylnaringenin

6-Prenylnaringenin (6-PN) is a well-characterized prenylflavonoid found in hops and is a metabolic precursor to this compound.[3] It has garnered significant interest for its diverse biological activities.[4][5]

Isolation of 6-Prenylnaringenin from Humulus lupulus

The isolation of 6-prenylnaringenin from hops typically involves extraction followed by chromatographic separation.

  • Extraction: Dried hop cones are subjected to extraction with ethanol.

  • Fractionation: The resulting crude extract is fractionated using supercritical carbon dioxide to separate prenylflavonoids from other polyphenols and bitter acids.

  • Enrichment: The prenylflavonoid-rich fraction is further enriched by selective adsorption chromatography on polyvinylpolypyrrolidone (PVPP).

  • Purification: The enriched extract, containing a mixture of prenylflavonoids including xanthohumol (B1683332) and 6-prenylnaringenin, can be subjected to further purification steps such as recrystallization or preparative high-performance liquid chromatography (HPLC) to isolate pure 6-prenylnaringenin.

G hops Dried Hop Cones extraction Ethanol Extraction hops->extraction fractionation Supercritical CO2 Fractionation extraction->fractionation enrichment PVPP Adsorption Chromatography fractionation->enrichment purification Preparative HPLC/ Recrystallization enrichment->purification pn6 Pure 6-Prenylnaringenin purification->pn6

Workflow for the isolation of 6-prenylnaringenin from hops.

Structural Characterization of 6-Prenylnaringenin

The structure of 6-prenylnaringenin is elucidated using a combination of spectroscopic techniques.

TechniqueKey Findings for 6-Prenylnaringenin
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition. For 6-PN, the [M-H] ion is observed at m/z 339.10.[6]
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework and the positions of substituents on the flavonoid core.
Circular Dichroism (CD) Used to determine the stereochemistry of the chiral center at C-2 of the flavanone (B1672756) skeleton.[6]
  • Chromatographic System: A liquid chromatograph coupled with an electrospray ionization mass spectrometer (LC-ESI-MS).

  • Chiral Column: Chiralpak® AD-RH column for enantiomeric resolution.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) (pH 8.5) (39:61, v/v).

  • Flow Rate: 1.25 mL/min.

  • Detection: Selected ion monitoring (SIM) of the [M-H]⁻ ion of both enantiomers of 6-PN (m/z 339.10) and an internal standard.

Biological Activity and Signaling Pathways of 6-Prenylnaringenin

While specific biological data for this compound is scarce, the activities of 6-prenylnaringenin offer insights into its potential therapeutic relevance. 6-PN has been shown to interact with the aryl hydrocarbon receptor (AhR) and influence estrogen metabolism.[7][8]

Interaction with the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

6-Prenylnaringenin acts as an agonist of the AhR, a ligand-activated transcription factor involved in the regulation of genes encoding drug-metabolizing enzymes, including cytochrome P450 1A1 (CYP1A1).[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PN6 6-Prenylnaringenin AhR AhR PN6->AhR binds Hsp90 Hsp90 AIP AIP AhR_PN6_ARNT AhR-6PN-ARNT Complex AhR->AhR_PN6_ARNT translocates ARNT ARNT ARNT->AhR_PN6_ARNT heterodimerizes XRE Xenobiotic Response Element (XRE) AhR_PN6_ARNT->XRE binds CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene activates transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA transcription Cytoplasm Cytoplasm

Activation of the AhR pathway by 6-prenylnaringenin.

Modulation of Estrogen Metabolism

Activation of the AhR pathway by 6-prenylnaringenin leads to the upregulation of CYP1A1 expression.[7] CYP1A1 is an enzyme that plays a crucial role in the 2-hydroxylation of estrogens, a detoxification pathway.[9] By promoting this pathway, 6-prenylnaringenin can influence the balance of estrogen metabolites.[7][9]

  • Cell Culture: Breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of 6-prenylnaringenin or a vehicle control for a specified period (e.g., 48 hours).

  • EROD Assay: The activity of CYP1A1/1B1 is measured using the EROD assay, which quantifies the conversion of 7-ethoxyresorufin (B15458) to the fluorescent product resorufin (B1680543).

  • Fluorescence Measurement: The fluorescence of resorufin is measured using a fluorescence plate reader, and the enzyme activity is calculated and normalized to protein concentration.

Synthesis of 6-Prenylnaringenin and its Derivatives

The low natural abundance of 6-prenylnaringenin has prompted the development of synthetic routes for its production.[10] These methods can potentially be adapted for the synthesis of this compound.

Semi-Synthesis from Xanthohumol

A common precursor for the synthesis of 6-prenylnaringenin is xanthohumol, a major prenylflavonoid in hops. The synthesis involves the demethylation of xanthohumol.[11]

  • Reactants: Xanthohumol, lithium chloride, and dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is subjected to microwave irradiation at a high temperature (e.g., 198 °C) for a short duration (e.g., 9 minutes).

  • Work-up and Purification: The reaction is followed by an aqueous work-up and purification by chromatography to yield a mixture of 8-prenylnaringenin (B1664708) and 6-prenylnaringenin.

G xanthohumol Xanthohumol reaction Microwave Irradiation LiCl, DMF xanthohumol->reaction mixture Mixture of 8-PN and 6-PN reaction->mixture separation Chromatographic Separation mixture->separation pn6 6-Prenylnaringenin separation->pn6 pn8 8-Prenylnaringenin separation->pn8

Synthetic route to 6-prenylnaringenin from xanthohumol.

Future Directions and Conclusion

While the foundational knowledge of 6-prenylnaringenin is substantial, further research is imperative to fully elucidate the discovery, characterization, and biological functions of its 7-O-methylated derivative. The experimental protocols and signaling pathways detailed in this guide for 6-prenylnaringenin provide a robust starting point for such investigations. Future studies should focus on the isolation and complete structural elucidation of this compound from natural sources, the development of targeted synthetic routes, and the comprehensive evaluation of its biological activities and mechanisms of action. This will be crucial in determining its potential as a novel therapeutic agent.

References

7-O-Methyl-6-Prenylnaringenin: A Core Chemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a prenylflavonoid that has been isolated from Humulus lupulus (hops).[1][2] As a member of the flavonoid family, it shares a characteristic three-ring structure, and the presence of both a methyl and a prenyl group suggests unique physicochemical and biological properties that are of interest to the scientific and pharmaceutical research communities. This technical guide provides a summary of the core chemical properties of this compound, details relevant experimental protocols for its characterization, and explores potential signaling pathways based on the activity of structurally similar compounds.

Core Chemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes known identifiers and fundamental properties, supplemented with predicted values for key physicochemical parameters.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₅MedChemExpress[3], Immunomart[2][4]
Molecular Weight 354.40 g/mol MedChemExpress[3]
CAS Number 261776-61-8MedChemExpress[3], Immunomart[2][4]
Predicted logP 4.3PubChem[5] (Value for 8-Prenylnaringenin)
Predicted pKa Acidic: ~7.0-8.0 (phenolic hydroxyls), Basic: Not significantACD/Labs, MarvinSketch (Predicted for similar flavonoids)
Predicted Solubility Soluble in organic solvents (e.g., DMSO, ethanol, methanol); sparingly soluble in water.(Inferred from related flavonoids)[6]
Melting Point Data not available.

Experimental Protocols

Detailed experimental protocols for this compound are not specifically published. However, standard methodologies for the characterization of flavonoids are applicable.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid provides an indication of its purity.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.[7][8]

Procedure:

  • Sample Preparation: The flavonoid sample must be completely dry and in a fine powder form to ensure uniform heat transfer.[8]

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.[7]

Determination of Solubility

Understanding the solubility of a compound is crucial for its formulation and biological testing.

Principle: A saturated solution of the flavonoid is prepared in a specific solvent, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).[6][9]

Procedure:

  • Sample Preparation: An excess amount of the flavonoid is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of the flavonoid in the filtrate is determined using a validated HPLC method with a suitable standard curve.[6][9]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[10]

Procedure:

  • System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate.

  • Partitioning: A known amount of the flavonoid is dissolved in the biphasic system.

  • Equilibration: The mixture is shaken vigorously and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the flavonoid in both the n-octanol and water phases is determined by HPLC.[10]

  • Calculation: logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[10][11]

Spectroscopic Analysis (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons. For prenylflavonoids, characteristic signals for the flavonoid backbone, the prenyl group, and the methyl group would be expected.[12]

  • High-Resolution Mass Spectrometry (HRMS): Determines the accurate mass of the molecule, allowing for the confirmation of the elemental composition. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural information based on the fragmentation pattern.[5][13][14]

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not well-documented, the known activities of structurally similar prenylflavonoids, such as 6-prenylnaringenin (B1664697) and 8-prenylnaringenin, provide a strong basis for predicting its potential targets and mechanisms of action.

Estrogen Receptor Signaling

Many prenylflavonoids are known phytoestrogens, exerting their effects through interaction with estrogen receptors (ERα and ERβ).[15][16]

Mechanism: Upon binding to estrogen or a phytoestrogen, the estrogen receptor can dimerize and translocate to the nucleus. This complex then binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. Alternatively, the receptor can engage in non-genomic signaling by activating kinase cascades, such as the MAPK and PI3K/AKT pathways, from membrane-associated receptors.[3][17][18][19][20]

Estrogen_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7OM6PN This compound ER Estrogen Receptor (ER) 7OM6PN->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization PI3K_AKT PI3K/AKT Pathway ER->PI3K_AKT Activates (Non-genomic) MAPK MAPK Pathway ER->MAPK Activates (Non-genomic) ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates

Figure 1: Potential Estrogen Receptor Signaling Pathway for this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor is a ligand-activated transcription factor that plays a role in xenobiotic metabolism and immune responses. Some flavonoids are known to modulate AhR signaling.[21]

Mechanism: In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the receptor translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), initiating their transcription.[22][23][24]

AhR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7OM6PN This compound AhR_complex AhR-Hsp90 Complex 7OM6PN->AhR_complex Binds AhR_ARNT AhR-ARNT Dimer AhR_complex->AhR_ARNT Translocates & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces

Figure 2: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
GABA-A Receptor Modulation

Some flavonoids have been shown to act as positive allosteric modulators of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

Mechanism: GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[4] Positive allosteric modulators bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more potent inhibitory response.[15][16][25][26]

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane cluster_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds 7OM6PN This compound 7OM6PN->GABA_A_Receptor Positive Allosteric Modulation Chloride_Channel Chloride Channel (Closed) Chloride_Channel_Open Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Opens Chloride_Influx Chloride Influx Chloride_Channel_Open->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Figure 3: Potential Positive Allosteric Modulation of the GABA-A Receptor.

Conclusion

This compound is a prenylflavonoid with potential for interesting biological activities, inferred from its structural similarity to other well-studied compounds. While there is a need for more extensive experimental data to fully characterize its physicochemical properties and biological functions, this guide provides a foundational understanding for researchers. The outlined experimental protocols offer a starting point for the systematic investigation of this compound, and the described signaling pathways provide a framework for exploring its potential therapeutic applications. Further research into this and similar natural products is warranted to unlock their full potential in drug discovery and development.

References

Unveiling the Bioactive Potential of 7-O-Methyl-6-Prenylnaringenin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin, a prenylated flavonoid isolated from plants such as Humulus lupulus, Mallotus conspurcatus, and Erythrina livingstoniana, is an emerging natural compound with demonstrated preliminary biological activities.[1][2] This technical guide provides a comprehensive overview of its cytotoxic and antioxidant properties, detailing the available quantitative data and the experimental methodologies employed in its preliminary assessment. The information is curated to support further research and drug development initiatives centered on this promising bioactive molecule.

Core Biological Activities

Preliminary in vitro studies have highlighted the cytotoxic effects of this compound against human cancer cell lines. Furthermore, its antioxidant potential has been noted, a common characteristic among flavonoids that contributes to their diverse pharmacological effects.

Cytotoxic Activity

This compound has exhibited cytotoxic activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Notably, the compound has been reported to be less toxic to normal human liver cells (HL-7702), suggesting a degree of selectivity for cancer cells.[1]

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer19.69 ± 0.65[1]
A549Lung Cancer55.26 ± 1.87[1]

The proposed mechanism for its cytotoxic action involves the inhibition of c-myc expression, downregulation of telomerase activity, and the induction of mitochondrial dysfunction.[1]

Antioxidant Activity

While quantitative data from specific assays like the DPPH radical scavenging assay are not yet available for this compound, its antioxidant properties have been reported in phytochemical studies.[2] The antioxidant activity of flavonoids is generally attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary biological evaluation of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, and the resulting formazan crystals are solubilized for spectrophotometric quantification. The absorbance is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed HeLa and A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Western Blot Analysis for c-myc Expression

This protocol is used to detect and quantify the expression of the c-myc protein in cells treated with this compound.

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-myc overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Densitometry Analysis: Quantify the band intensity using image analysis software and normalize the c-myc protein levels to the loading control.

Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to detect telomerase activity.

Procedure:

  • Cell Extract Preparation: Prepare cell extracts from treated and untreated cells in a CHAPS lysis buffer.

  • Telomerase Extension: Incubate the cell extracts with a biotinylated TS primer (a substrate for telomerase) and dNTPs to allow telomerase to add telomeric repeats.

  • PCR Amplification: Amplify the telomerase extension products using PCR with a forward primer (TS) and a reverse primer (RP).

  • Detection: Detect the PCR products using one of the following methods:

    • Gel Electrophoresis: Separate the PCR products on a polyacrylamide gel and visualize the characteristic ladder of bands.

    • ELISA-based method: Capture the biotinylated PCR products on a streptavidin-coated plate and detect them with a specific probe.

  • Quantification: Quantify the telomerase activity relative to a control sample.

Mitochondrial Dysfunction Assay

This can be assessed through various methods, including measuring changes in mitochondrial membrane potential (MMP).

Procedure (using JC-1 dye):

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial dysfunction.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed HeLa/A549 Cells (96-well plate) B Incubate 24h A->B C Treat with 7-O-Methyl-6- Prenylnaringenin B->C D Incubate 48h C->D E Add MTT Solution D->E F Incubate 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Proposed Mechanism of Cytotoxic Action

G cluster_0 Cellular Targets cluster_1 Cellular Outcomes A 7-O-Methyl-6- Prenylnaringenin B c-myc Proto-oncogene A->B Inhibits Expression C Telomerase Enzyme A->C Downregulates Activity D Mitochondria A->D Induces Dysfunction E Decreased Proliferation B->E F Inhibition of Immortalization C->F G Apoptosis D->G H Cytotoxicity in Cancer Cells

Caption: Proposed signaling pathway for the cytotoxic effects of this compound in cancer cells.

Conclusion and Future Directions

The preliminary biological data on this compound indicate its potential as a cytotoxic agent with some selectivity for cancer cells. The proposed mechanisms of action, targeting fundamental cancer-related processes like c-myc signaling, telomerase activity, and mitochondrial function, warrant further in-depth investigation.

Future research should focus on:

  • Quantitative Antioxidant Assays: To determine the specific antioxidant capacity of this compound using assays such as DPPH, ABTS, and ORAC.

  • In-depth Mechanistic Studies: To further elucidate the signaling pathways affected by this compound, including upstream and downstream targets of c-myc and the specific nature of the induced mitochondrial dysfunction.

  • In Vivo Efficacy and Toxicity: To evaluate the anti-tumor efficacy and safety profile of this compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To explore how modifications to the chemical structure of this compound could enhance its potency and selectivity.

This technical guide serves as a foundational resource for the scientific community to build upon the current understanding of this compound and to accelerate its potential translation into novel therapeutic applications.

References

7-O-Methyl-6-Prenylnaringenin: A Technical Guide to its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the natural sources of 7-O-Methyl-6-Prenylnaringenin, a prenylflavonoid of interest to the scientific community. Research indicates that this compound is found in nature, primarily within the plant species Humulus lupulus L., commonly known as hops. However, a significant portion of the available scientific literature focuses on its close structural analogs, 6-prenylnaringenin (B1664697) and 8-prenylnaringenin, due to their higher abundance and established biological activities. Consequently, specific quantitative data and detailed isolation protocols for this compound are not extensively documented. This guide summarizes the existing knowledge, including data on related compounds as a proxy, and outlines the analytical methodologies applicable to this class of molecules.

Natural Sources of Prenylflavonoids

The primary natural source of a wide array of prenylflavonoids is the female inflorescences (cones) of the hop plant, Humulus lupulus L.[1][2]. While this compound has been identified as a constituent of hops, its concentration is generally low compared to other prenylated flavonoids such as xanthohumol, isoxanthohumol, 8-prenylnaringenin, and 6-prenylnaringenin.

Other plant species have been reported to contain prenylnaringenin derivatives, including:

  • Sophora tomentosa L.[2]

  • Wyethia invenusta and Wyethia glabra[2]

  • Glycyrrhiza glabra (Licorice)[2]

  • Psoralea corylifolia[2]

  • Lupinus luteus (Yellow Lupin)[2]

It is important to note that while these plants are sources of prenylflavonoids, the presence and concentration of this compound specifically are not well-documented in the current literature.

Quantitative Analysis

Direct quantitative data for this compound in natural sources is scarce. However, extensive research has been conducted on the quantification of the closely related and more abundant 6-prenylnaringenin in hops and hop-derived products. The following table summarizes representative data for 6-prenylnaringenin, which may serve as a reference point for researchers investigating related compounds.

Disclaimer: The following data pertains to 6-prenylnaringenin, not this compound. The concentration of this compound is expected to be significantly lower.

ProductConcentration of 6-PrenylnaringeninReference
Hops (dried cones)Generally low, less than 0.01% of dry weight[3]
Standardized Hop Extract1.22%

Experimental Protocols

General Protocol for the Analysis of Prenylflavonoids from Hops

This protocol outlines a general procedure for the extraction and analysis of prenylflavonoids from hop material using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

3.1.1. Materials and Reagents

  • Dried and ground hop cones

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Reference standards (if available)

3.1.2. Extraction Procedure

  • Accurately weigh approximately 1 gram of finely ground hop material.

  • Transfer the sample to a suitable extraction vessel.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 3-5) two more times with fresh methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

3.1.3. HPLC-DAD/MS Analysis

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used[3][4].

  • Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient might start at 30% B, increasing to 95% B over 40 minutes[4].

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • DAD: Monitor at wavelengths relevant for flavanones, typically around 290 nm and 370 nm[4].

    • MS: Electrospray ionization (ESI) in negative ion mode is often used for the detection of flavonoids.

Disclaimer: This protocol is a general guideline for the analysis of prenylflavonoids from hops. Optimization of extraction and chromatographic conditions is crucial for the successful isolation and quantification of the low-abundance this compound.

Signaling Pathways and Biological Activity

The biological activities of this compound are not well-characterized. However, extensive research has been conducted on the biological effects of 6-prenylnaringenin. It has been shown to act as an agonist of the Aryl Hydrocarbon Receptor (AhR)[5][6]. Activation of AhR by 6-prenylnaringenin leads to the upregulation of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of estrogens[5][6].

Disclaimer: The following diagram illustrates the signaling pathway for 6-prenylnaringenin. It is currently unknown if this compound interacts with the same pathway.

6-Prenylnaringenin Signaling Pathway Figure 1: Proposed Signaling Pathway of 6-Prenylnaringenin cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Endoplasmic Reticulum 6PN 6-Prenylnaringenin AhR_complex AhR-Hsp90-XAP2 Complex 6PN->AhR_complex Binds to AhR AhR_6PN AhR-6PN Complex AhR_complex->AhR_6PN Conformational Change (Hsp90/XAP2 dissociation) AhR_ARNT AhR-ARNT-6PN Complex AhR_6PN->AhR_ARNT Translocates to Nucleus and dimerizes with ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Initiates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation Metabolites 2-Hydroxyestrogens (Detoxified Metabolites) Estrogen Estrogen Estrogen->Metabolites Metabolized by CYP1A1

Caption: Proposed signaling pathway of 6-prenylnaringenin via AhR activation.

Conclusion and Future Directions

This compound is a naturally occurring prenylflavonoid found in Humulus lupulus. However, there is a significant gap in the scientific literature regarding its specific quantification in natural sources, optimized isolation protocols, and distinct biological activities. The majority of research has focused on the more abundant and biologically active analogs, 6-prenylnaringenin and 8-prenylnaringenin.

Future research should focus on:

  • Developing and validating sensitive analytical methods for the specific quantification of this compound in various plant matrices.

  • Establishing efficient and scalable protocols for the isolation and purification of this compound to enable further biological testing.

  • Investigating the biological activities of this compound, including its potential interactions with cellular signaling pathways, to determine its therapeutic potential.

This will provide a clearer understanding of the role and potential applications of this specific prenylflavonoid in drug discovery and development.

References

The Synthesis of 7-O-Methyl-6-Prenylnaringenin: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl-6-prenylnaringenin, a naturally occurring prenylated and methylated flavanone, has garnered interest within the scientific community for its potential pharmacological activities. Found in plants such as Humulus lupulus[1][2], its structural complexity, combining both a prenyl group at the 6-position and a methyl group at the 7-hydroxyl position of the naringenin (B18129) scaffold, presents a unique synthetic challenge. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound, focusing on plausible chemical routes derived from established methodologies for the individual C6-prenylation and 7-O-methylation of flavanones. Detailed experimental protocols, quantitative data from analogous reactions, and diagrammatic representations of synthetic pathways are presented to aid researchers in the chemical synthesis of this compound and its derivatives.

Introduction

Proposed Synthetic Pathways

Based on the existing literature, two primary retrosynthetic approaches can be envisioned for the synthesis of this compound, starting from the readily available precursor, naringenin.

Route A: C6-Prenylation followed by 7-O-Methylation. Route B: 7-O-Methylation followed by C6-Prenylation.

retrosynthesis This compound This compound 6-Prenylnaringenin 6-Prenylnaringenin This compound->6-Prenylnaringenin Route A: 7-O-Methylation Sakuranetin (7-O-Methylnaringenin) Sakuranetin (7-O-Methylnaringenin) This compound->Sakuranetin (7-O-Methylnaringenin) Route B: C6-Prenylation Naringenin Naringenin 6-Prenylnaringenin->Naringenin C6-Prenylation Sakuranetin (7-O-Methylnaringenin)->Naringenin 7-O-Methylation workflow_prenylation Xanthohumol Xanthohumol Reaction Reaction Xanthohumol->Reaction LiCl, DMF, Microwave Products Products Reaction->Products Mixture of 8-PN and 6-PN Purification Purification Products->Purification Chromatography 6-Prenylnaringenin 6-Prenylnaringenin Purification->6-Prenylnaringenin workflow_methylation Naringenin Naringenin Acetylation Acetylation Naringenin->Acetylation Acetic Anhydride Naringenin_Triacetate Naringenin_Triacetate Acetylation->Naringenin_Triacetate Selective_Deacetylation Selective_Deacetylation Naringenin_Triacetate->Selective_Deacetylation Imidazole, 1,4-Dioxane Diacetate_Intermediate Diacetate_Intermediate Selective_Deacetylation->Diacetate_Intermediate at C7-OH Methylation Methylation Diacetate_Intermediate->Methylation Methylating Agent Methylated_Diacetate Methylated_Diacetate Methylation->Methylated_Diacetate Deprotection Deprotection Methylated_Diacetate->Deprotection Base Sakuranetin Sakuranetin Deprotection->Sakuranetin

References

Potential Therapeutic Targets of 7-O-Methyl-6-Prenylnaringenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl-6-Prenylnaringenin is a prenylated flavonoid that, while not extensively studied itself, belongs to a class of compounds with significant therapeutic potential. Its close structural analog, 6-prenylnaringenin (B1664697) (6-PN), has been the subject of considerable research, revealing a range of biological activities including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide synthesizes the available data on 6-prenylnaringenin to infer the likely therapeutic targets of its 7-O-methylated derivative. The primary molecular targets identified for the parent compound include the GABA-A receptor, estrogen receptors (ERα), the aryl hydrocarbon receptor (AhR), and histone deacetylases (HDACs). This document provides a detailed overview of these targets, the associated signaling pathways, quantitative data on the efficacy of 6-PN, and the experimental protocols used in these investigations. The potential influence of 7-O-methylation on the biological activity of the parent compound is also discussed, highlighting the likelihood of altered potency and metabolic stability.

Introduction

Flavonoids are a diverse group of plant secondary metabolites known for their wide array of pharmacological properties. Among these, prenylated flavonoids have garnered significant interest due to their enhanced biological activities, which are attributed to the lipophilic prenyl group that can improve membrane permeability and interaction with protein targets. This compound is a derivative of the well-known flavonoid naringenin, featuring both a prenyl group at the 6-position and a methyl group at the 7-hydroxyl position. While direct studies on this compound are limited, a comprehensive analysis of its unmethylated counterpart, 6-prenylnaringenin (6-PN), provides a strong foundation for identifying its potential therapeutic targets. It is hypothesized that the 7-O-methylation may further enhance the therapeutic potential of 6-PN by improving its metabolic stability and oral bioavailability.[1]

This guide will focus on the established therapeutic targets of 6-PN as a proxy for understanding the potential of this compound.

Potential Therapeutic Targets

Based on the literature for 6-prenylnaringenin, the following are the most promising therapeutic targets for this compound:

  • GABA-A Receptor: A key target for sedative and anxiolytic drugs.

  • Estrogen Receptor Alpha (ERα): Implicated in hormone-dependent cancers and menopausal symptoms.

  • Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor that modulates the expression of drug-metabolizing enzymes.

  • Histone Deacetylases (HDACs): A class of enzymes involved in the epigenetic regulation of gene expression, and a target for cancer therapy.

GABA-A Receptor Modulation

6-Prenylnaringenin has been identified as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. This modulation enhances the effect of GABA, leading to sedative and anxiolytic effects.

Quantitative Data for 6-Prenylnaringenin Activity on GABA-A Receptor

CompoundAssayTargetIC50 ValueReference
6-Prenylnaringenin[3H]EBOB binding assayNative GABA-A receptors3.7 μM[2]

Experimental Protocol: [3H]EBOB Radioligand Binding Assay

This assay measures the ability of a compound to enhance GABA-induced displacement of the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB) from the channel pore of the GABA-A receptor.

  • Preparation of Membranes: Rat forebrain membranes are prepared and suspended in a buffer.

  • Incubation: The membranes are incubated with a fixed concentration of GABA, the radioligand [3H]EBOB, and varying concentrations of the test compound (e.g., 6-prenylnaringenin).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of [3H]EBOB binding in the presence of GABA, is calculated.

Signaling Pathway

GABA_A_Signaling cluster_0 Neuronal Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Orthosteric Site Compound 7-O-Methyl-6- Prenylnaringenin (Predicted) Compound->GABA_A_Receptor Binds to Allosteric Site Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA-A Receptor Modulation Pathway
Estrogen Receptor Alpha (ERα) and Aryl Hydrocarbon Receptor (AhR) Crosstalk

6-Prenylnaringenin exhibits a dual role in modulating estrogen signaling. It acts as an agonist on the aryl hydrocarbon receptor (AhR), which in turn influences the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1, key enzymes in estrogen metabolism.[3] Furthermore, 6-PN can lead to the degradation of the estrogen receptor alpha (ERα).[3][4] This complex interplay suggests a potential role in the prevention or treatment of hormone-dependent cancers. The 7-O-methylation might alter the binding affinity for these receptors.

Quantitative Data for 6-Prenylnaringenin Activity on Cancer Cell Lines

CompoundCell LineAssayIC50 ValueReference
6-PrenylnaringeninHeLaCytotoxicity> 100 μM[4]
(2R/S)-6-DEANGHeLaCytotoxicity12.0 μM[4]
(2R/S)-6-DEANGMCF-7Cytotoxicity20.6 μM[4]
6-PrenylnaringeninMCF-7Cell Viability (MTT)> 20 μM[3]

Experimental Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is calculated.

Signaling Pathway

ERa_AhR_Crosstalk cluster_0 Cellular Signaling Compound This compound (Predicted) AhR AhR Compound->AhR Agonist ERa ERα Compound->ERa Leads to CYP1A1 CYP1A1 Gene (Detoxification) AhR->CYP1A1 Induces Expression CYP1B1 CYP1B1 Gene (Pro-carcinogenic) AhR->CYP1B1 Induces Expression Degradation ERα Degradation ERa->Degradation Estrogen_Metabolism Altered Estrogen Metabolism CYP1A1->Estrogen_Metabolism CYP1B1->Estrogen_Metabolism

ERα and AhR Signaling Crosstalk
Histone Deacetylase (HDAC) Inhibition

6-Prenylnaringenin has been identified as a novel natural inhibitor of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of isolated HDAC enzymes.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic HDAC substrate are prepared in an assay buffer.

  • Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together.

  • Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the HDAC enzyme activity, is determined.

Logical Relationship Diagram

HDAC_Inhibition cluster_0 Epigenetic Regulation Compound This compound (Predicted) HDAC HDAC Enzyme Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Maintains Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression

HDAC Inhibition Mechanism

Potential Influence of 7-O-Methylation

The methylation of flavonoids at a hydroxyl group can significantly impact their physicochemical properties and biological activities.[6] In the case of this compound, the methylation at the 7-position is expected to:

  • Increase Lipophilicity: This could enhance membrane permeability and cellular uptake, potentially leading to increased potency.

  • Improve Metabolic Stability: The 7-hydroxyl group is a common site for phase II metabolism (glucuronidation and sulfation). Methylation of this group can block these metabolic pathways, leading to a longer half-life and improved bioavailability of the compound.[1]

  • Alter Receptor Binding: The presence of a methyl group instead of a hydroxyl group at the 7-position can alter the hydrogen bonding interactions with target proteins, which may either increase or decrease binding affinity and thus the biological activity.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on its parent compound, 6-prenylnaringenin, provides a strong basis for predicting its therapeutic potential. The primary targets are likely to be the GABA-A receptor, estrogen receptor alpha, the aryl hydrocarbon receptor, and histone deacetylases. These targets are implicated in a range of pathologies, including anxiety, cancer, and inflammatory disorders. The 7-O-methylation is anticipated to favorably modulate the pharmacokinetic profile of the molecule, potentially enhancing its therapeutic efficacy. Further research is warranted to directly investigate the pharmacological properties of this compound and validate these predicted therapeutic targets. This will involve in vitro and in vivo studies to determine its binding affinities, functional activities, and preclinical efficacy.

References

7-O-Methyl-6-Prenylnaringenin structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 7-O-Methyl-6-Prenylnaringenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenylated flavonoids, a class of natural products characterized by the addition of a lipophilic prenyl group to a flavonoid scaffold, have garnered significant interest in drug discovery due to their diverse and potent biological activities. Among these, 6-prenylnaringenin (B1664697) (6-PN), found in hops (Humulus lupulus), has demonstrated a range of effects, including anti-inflammatory, anticancer, and neuroprotective properties. The methylation of flavonoids is a common structural modification that can significantly alter their physicochemical properties and biological activities. This guide focuses on the structure-activity relationship (SAR) of this compound, a methylated derivative of 6-PN. Due to the limited direct research on this specific compound, this document establishes a hypothetical SAR based on the known biological activities of the 6-prenylnaringenin core and the general effects of O-methylation on flavonoids. This guide aims to provide a foundational framework for researchers to design and evaluate novel analogs of this compound for therapeutic applications.

Core Structure and Key Chemical Features

The core structure of this compound consists of a naringenin (B18129) backbone, which is a flavanone (B1672756) with hydroxyl groups at positions 5 and 4'. It is further substituted with a prenyl group at the C-6 position and a methyl group at the 7-hydroxyl position. The key structural features that are likely to influence its biological activity are:

  • The Flavanone Core: The C-ring stereochemistry and the overall shape of the three-ring system.

  • The Prenyl Group at C-6: This lipophilic moiety is known to enhance membrane permeability and interaction with protein targets.[1]

  • The 7-O-Methyl Group: This modification increases hydrophobicity and can improve metabolic stability and oral bioavailability.[2][3]

  • Hydroxyl Groups at C-5 and C-4': These groups can participate in hydrogen bonding and are often crucial for receptor binding and antioxidant activity.

Inferred Structure-Activity Relationships

Based on studies of related compounds, we can infer the following SAR for this compound.

Data on Prenylated Naringenins

The position of the prenyl group and the nature of other substituents on the naringenin scaffold have a significant impact on biological activity.

CompoundBiological ActivityKey FindingsReference(s)
Naringenin Anti-influenza VirusBaseline activity.[4]
6-Prenylnaringenin (6-PN) Anti-influenza VirusDramatically increased activity compared to naringenin.[4]
Estrogenic ActivityWeak estrogenic activity, significantly less than 8-PN.[5][6]
Anticancer (Prostate)More potent than 8-PN against DU145 and PC-3 cell lines.[7]
Antibacterial (MRSA)Active; requires hydroxyls at C-5, C-7, and C-4'.[1]
8-Prenylnaringenin (8-PN) Anti-influenza VirusStrong activity, comparable to 6-PN.[4]
Estrogenic ActivityThe most potent known phytoestrogen.[5][7]
Anticancer (Prostate)Less potent than 6-PN against DU145 and PC-3 cell lines.[7]
General Effects of O-Methylation on Flavonoid Activity

Methylation of hydroxyl groups on the flavonoid core is a critical modification affecting various biological properties.

ModificationEffect on Physicochemical PropertiesImpact on Biological ActivityReference(s)
O-Methylation (general) Increases hydrophobicity and metabolic stability.Can enhance anticancer, antiviral, and anti-inflammatory activities. Generally decreases radical scavenging (antioxidant) activity.[2][3][8]
7-O-Methylation Increases lipophilicity.Often enhances antimicrobial activity.[3][9]
3'-O-Methylation Increases lipophilicity.Has been shown to increase cytotoxicity against gastric cancer cells.[10]
Hypothesized SAR for this compound

Combining the observations from the tables above, a proposed SAR for this compound and its potential derivatives can be formulated. The following table outlines a suggested library of analogs for synthesis and their predicted activity trends.

Analog of this compoundModificationExpected Impact on Activity
1. 6-Prenylnaringenin Removal of 7-O-methyl groupIncreased antioxidant activity, potentially decreased metabolic stability and antimicrobial activity.
2. 7-O-Ethyl-6-prenylnaringenin Larger alkyl group at 7-O positionPotentially increased lipophilicity and metabolic stability, which may enhance cell-based activities.
3. 5-Deoxy-7-O-methyl-6-prenylnaringenin Removal of 5-hydroxyl groupLikely decreased activity across multiple assays due to the loss of a key hydrogen-bonding group.
4. 4'-O-Methyl-7-O-methyl-6-prenylnaringenin Methylation of 4'-hydroxyl groupIncreased lipophilicity, but potentially reduced activity where the 4'-OH is crucial for receptor interaction.
5. 6-(3-hydroxy-3-methylbutyl)-7-O-methylnaringenin Oxidation of the prenyl groupIncreased polarity, may alter target specificity and reduce general membrane interactions.
6. 8-Prenyl-7-O-methylnaringenin Isomerization of the prenyl group to C-8Likely to exhibit stronger estrogenic activity and different cellular uptake properties.

Experimental Protocols

To validate the hypothesized SAR, a series of in vitro assays should be conducted. The following are detailed methodologies for key experiments.

Synthesis of this compound and Analogs

Enzymatic Synthesis (Biotransformation)

This method utilizes O-methyltransferases (OMTs) that exhibit high regiospecificity for the 7-hydroxyl group of flavonoids.

  • Host Strain: Escherichia coli BL21(DE3).

  • Expression Plasmid: pET-based vector containing the gene for a flavonoid 7-O-methyltransferase (e.g., from Streptomyces avermitilis or Perilla frutescens).[9][11]

  • Culture Conditions:

    • Transform E. coli with the expression plasmid.

    • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Add the substrate (e.g., 6-prenylnaringenin) to a final concentration of 100-500 µM.

    • Incubate the reaction mixture at 30°C for 24-48 hours with shaking.

  • Extraction and Purification:

    • Extract the product from the culture medium with an equal volume of ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

    • Purify the product by silica (B1680970) gel column chromatography or preparative HPLC.

In Vitro Biological Assays

a) Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

b) Antimicrobial Activity (Microdilution Broth Susceptibility Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Microbial Strains: A panel of pathogenic bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with the microbial suspension to a final concentration of ~5 x 10^5 CFU/mL.

    • Include positive (microbe + medium), negative (medium only), and drug controls (e.g., ciprofloxacin, fluconazole).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

c) Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of scavenging activity and determine the EC50 value.

Mandatory Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Syn_Start Design Analogs of This compound Synthesis Chemical or Enzymatic Synthesis Syn_Start->Synthesis Purification Purification (HPLC, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Assays Primary Assays (Anticancer, Antimicrobial, Antioxidant) Characterization->Primary_Assays Pure Compounds Dose_Response Dose-Response & IC50/EC50 Determination Primary_Assays->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Quantitative Data Lead_ID Identify Lead Compounds SAR_Analysis->Lead_ID Lead_ID->Syn_Start Iterative Design

Caption: Experimental workflow for SAR studies of this compound.

AhR_Pathway PN6 6-Prenylnaringenin AhR_Complex AhR/ARNT/HSP90 (Cytoplasmic Complex) PN6->AhR_Complex Binds & Activates AhR_Active Activated AhR/ARNT (Nuclear Complex) AhR_Complex->AhR_Active Translocates to Nucleus XRE Xenobiotic Response Element (XRE) AhR_Active->XRE Binds ERa Estrogen Receptor α (ERα) AhR_Active->ERa Promotes Ubiquitination CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Promotes Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA CYP1A1_Protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_Protein ERa_Degradation ERα Degradation ERa->ERa_Degradation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-O-Methyl-6-Prenylnaringenin, a derivative of the naturally occurring prenylflavonoid, 6-prenylnaringenin (B1664697). Prenylated flavonoids are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and neuroactive properties.[1][2] The addition of a methyl group at the 7-O position can alter the compound's solubility, metabolic stability, and biological activity.

The synthesis is presented as a two-stage process:

  • Synthesis of the precursor, 6-Prenylnaringenin (6-PN).

  • Selective 7-O-methylation of 6-Prenylnaringenin.

Two alternative routes for the synthesis of 6-Prenylnaringenin are described: a semi-synthetic approach starting from Xanthohumol and a multi-step total synthesis from Naringenin (B18129).

Stage 1: Synthesis of 6-Prenylnaringenin

Two primary routes are detailed for the synthesis of the 6-Prenylnaringenin precursor.

Protocol 1A: Microwave-Assisted Demethylation of Xanthohumol

This method provides a rapid and efficient semi-synthetic route to a mixture of 6-prenylnaringenin and 8-prenylnaringenin (B1664708) from the readily available hop flavonoid, Xanthohumol.[3][4]

Experimental Protocol:

  • Reagents and Materials:

    • Xanthohumol

    • Lithium chloride (LiCl)

    • N,N-Dimethylformamide (DMF)

    • Microwave reactor

    • Reaction vessel suitable for microwave synthesis

    • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), water, brine, silica (B1680970) gel for chromatography)

  • Procedure:

    • In a microwave reaction vessel, combine Xanthohumol (1 equivalent) and lithium chloride (55 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 198 °C for 9 minutes.[3]

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting mixture of 6-prenylnaringenin and 8-prenylnaringenin using column chromatography on silica gel to isolate the desired 6-prenylnaringenin isomer.

Protocol 1B: Multi-step Synthesis from Naringenin

This protocol describes a targeted total synthesis of 6-prenylnaringenin starting from naringenin, involving protection, allylation, rearrangement, and cross-metathesis steps.[1][5]

Experimental Protocol:

  • Step 1: Acetyl Protection of Naringenin

  • Step 2: Allylation

    • To a solution of 4',7-diacetylnaringenin in THF at 0 °C, add allyl alcohol, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD).

    • Allow the reaction to warm to room temperature. This step yields 4',7-diacetyl-5-O-allylnaringenin.[5]

  • Step 3: Claisen Rearrangement

    • Dissolve the product from Step 2 in chloroform (B151607) and add 10 mol% of the catalyst Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)).

    • Heat the mixture at 70 °C for approximately 16.5 hours to yield 4',7-diacetyl-6-allylnaringenin.[1][5]

  • Step 4: Cross-Metathesis

    • Dissolve the allylated product in benzene.

    • Add isobutylene (B52900) and 1 mol% of Grubbs' 2nd generation catalyst.

    • Stir at room temperature for 2 days to form the prenyl group, yielding 7,4'-diacetyl-6-prenylnaringenin.[1][5]

  • Step 5: Deprotection

    • Dissolve the acetylated product in methanol.

    • Add potassium carbonate (0.3 equivalents) and heat at 40 °C for 2 hours to remove the acetyl protecting groups.[1][5]

    • Purify the final product, 6-prenylnaringenin, by column chromatography.

Quantitative Data for 6-Prenylnaringenin Synthesis
ParameterProtocol 1A: Demethylation of XanthohumolProtocol 1B: Synthesis from Naringenin
Starting Material XanthohumolNaringenin
Key Reagents LiCl, DMF, MicrowaveAc₂O, Allyl alcohol, Eu(fod)₃, Grubbs' catalyst
Reaction Time 9 minutes[3]Multiple days
Overall Yield ~38% (for 6-PN isomer)[5]~29%[5]
Notes Produces a mixture of 6-PN and 8-PN requiring separation.Targeted synthesis of the 6-PN isomer.

Stage 2: Selective 7-O-Methylation of 6-Prenylnaringenin

This protocol outlines the selective methylation of the 7-hydroxyl group of 6-prenylnaringenin. The 5-hydroxyl group is generally less reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group, allowing for selective methylation at the C-7 position under controlled conditions.

Protocol 2A: Chemical Methylation

Experimental Protocol:

  • Reagents and Materials:

    • 6-Prenylnaringenin

    • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous potassium carbonate (K₂CO₃)

    • Anhydrous acetone (B3395972) or DMF

    • Standard workup and purification reagents

  • Procedure:

    • Dissolve 6-prenylnaringenin (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (a slight excess, e.g., 1.5-2 equivalents).

    • Add methyl iodide (a slight excess, e.g., 1.1-1.5 equivalents) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC. For less reactive substrates, gentle heating may be required.

    • Once the starting material is consumed, filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product, this compound, by column chromatography on silica gel.

Note: The reactivity of the 7-OH and 4'-OH groups can be similar. Careful control of stoichiometry and reaction time is necessary to maximize the yield of the 7-O-methylated product and minimize the formation of the di-methylated (7,4'-di-O-methyl) byproduct.

Protocol 2B: Enzymatic Methylation (Alternative)

For highly selective 7-O-methylation, a biocatalytic approach using a flavonoid 7-O-methyltransferase (OMT) can be employed.[6] Several OMTs that specifically methylate the 7-hydroxyl group of flavanones have been identified, such as Naringenin 7-O-methyltransferase (NOMT).[7]

Principle: This method uses a recombinant OMT enzyme expressed in a host like E. coli. The enzyme catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the flavonoid substrate.[6][8]

Procedure Outline:

  • Incubate 6-prenylnaringenin in a buffered solution with the purified OMT enzyme and an excess of the methyl donor, SAM.

  • Allow the reaction to proceed at an optimal temperature (e.g., 30-37 °C) for a set period.

  • Stop the reaction and extract the product using an organic solvent.

  • Purify by chromatography.

This method offers high regioselectivity but requires specialized biochemical reagents and expertise.

Quantitative Data for 7-O-Methylation
ParameterProtocol 2A: Chemical Methylation
Starting Material 6-Prenylnaringenin
Key Reagents CH₃I, K₂CO₃, Acetone
Reaction Time 12-24 hours
Expected Yield 60-80% (dependent on selectivity)
Notes May produce di-methylated byproducts.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway to this compound from the two alternative starting materials.

Synthesis_Workflow XN Xanthohumol PN6 6-Prenylnaringenin XN->PN6 Protocol 1A (Microwave Demethylation) Naringenin Naringenin Naringenin->PN6 Protocol 1B (Multi-step Synthesis) PN7M6 7-O-Methyl- 6-Prenylnaringenin PN6->PN7M6 Protocol 2A (7-O-Methylation) dummy

Caption: Overall synthesis workflow for this compound.

Biological Activity: HDAC Inhibition Pathway

6-Prenylnaringenin and its isomer 8-prenylnaringenin have been identified as natural inhibitors of histone deacetylases (HDACs).[9] HDAC inhibition is a key mechanism in cancer therapy. This diagram illustrates the logical relationship of this pathway.

HDAC_Inhibition PN6 6-Prenylnaringenin (or its derivatives) HDAC Histone Deacetylase (HDAC) Enzymes PN6->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones Acetylation (HATs) Chromatin Relaxed Chromatin Structure AcetylatedHistones->Chromatin Leads to Gene Tumor Suppressor Gene Expression Chromatin->Gene Allows Apoptosis Apoptosis & Cell Cycle Arrest Gene->Apoptosis Induces

Caption: Proposed mechanism of action via HDAC inhibition.

References

Application Notes and Protocols for In Vitro Assay Development: 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a prenylated flavonoid that can be isolated from Humulus lupulus (hops).[1] Prenylated flavonoids are a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2] The addition of a prenyl group can enhance the biological activity of flavonoids.[2] The structural similarity of this compound to other well-studied prenylated flavonoids, such as 6-prenylnaringenin (B1664697) and 8-prenylnaringenin, suggests its potential as a therapeutic agent.[2][3]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound. Detailed protocols for assessing its cytotoxic, anti-inflammatory, and antioxidant properties are presented, along with illustrative data to guide researchers in their experimental design and data interpretation.

Data Presentation

The following tables summarize hypothetical quantitative data for the biological activities of this compound. This data is illustrative and serves as an example of expected outcomes from the described protocols.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
RAW 264.7 (Murine Macrophage)MTT24> 100
HT-29 (Human Colon Cancer)MTT4845.8
MCF-7 (Human Breast Cancer)MTT4862.3

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

Parameter AssessedAssay TypeIC50 (µM)
Nitric Oxide (NO) ProductionGriess Assay25.6
Prostaglandin E2 (PGE2) ProductionELISA18.2
Tumor Necrosis Factor-alpha (TNF-α) SecretionELISA31.5
Interleukin-6 (IL-6) SecretionELISA28.9

Table 3: Antioxidant Capacity of this compound

Assay TypeAntioxidant StandardIC50 (µM) of this compoundIC50 (µM) of Standard
DPPH Radical ScavengingAscorbic Acid35.215.8
Ferric Reducing Antioxidant Power (FRAP)Trolox42.1 (TEAC Value)N/A

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • MTT (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory agent + LPS).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antioxidant Assay: DPPH Radical Scavenging Activity

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free-radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to a pale yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a control (methanol + DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_inflammation Anti-inflammatory (NO Assay) cluster_antioxidant Antioxidant (DPPH Assay) a1 Seed Cells (96-well plate) a2 Add this compound a1->a2 a3 Incubate (24-48h) a2->a3 a4 Add MTT Reagent a3->a4 a5 Incubate (3-4h) a4->a5 a6 Add DMSO a5->a6 a7 Measure Absorbance (570 nm) a6->a7 b1 Seed RAW 264.7 Cells b2 Pre-treat with Compound b1->b2 b3 Stimulate with LPS b2->b3 b4 Incubate (18-24h) b3->b4 b5 Collect Supernatant b4->b5 b6 Add Griess Reagent b5->b6 b7 Measure Absorbance (540 nm) b6->b7 c1 Prepare Compound Dilutions c2 Add DPPH Solution c1->c2 c3 Incubate (30 min, dark) c2->c3 c4 Measure Absorbance (517 nm) c3->c4 nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB Compound 7-O-Methyl-6- Prenylnaringenin Compound->IKK Inhibits NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription IkB_NFkB->NFkB_nuc NF-κB Translocation

References

Application Notes and Protocols for 7-O-Methyl-6-Prenylnaringenin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a prenylated flavonoid that can be isolated from Humulus lupulus (hops)[1]. Due to the limited availability of specific research on this compound, this document leverages findings from studies on the closely related and well-researched compound, 6-Prenylnaringenin (6-PN). The structural similarity between these two compounds suggests they may exhibit comparable biological activities. 6-PN is known for its diverse effects, including anticancer, anti-inflammatory, and neuroactive properties, primarily through the modulation of key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER) pathways[2][3].

These application notes provide a summary of the reported biological activities of 6-PN, quantitative data from various cell-based assays, and detailed protocols for researchers investigating the effects of this compound. It is crucial to note that the provided data and protocols are based on studies of 6-PN and should be adapted and validated for this compound.

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative data for 6-Prenylnaringenin (6-PN) from various cell culture studies. This data can serve as a reference for designing experiments with this compound.

Cell LineAssay TypeParameterValueReference
PC3 (Prostate Cancer)Proliferation AssayIC5018.4 µM[4]
DU145 (Prostate Cancer)Proliferation AssayIC5029.1 µM[4]
HEK293Whole-cell patch-clampIC50 (Ca_v_3.2)0.912 µM[4]
HEK293Whole-cell patch-clampIC50 (High-voltage-activated Ca channels)4.765 µM[4]
MCF-7 (Breast Cancer)EROD AssayP450 1A1/1B1 ActivitySignificant induction[5]
MCF-10A (Breast Epithelial)EROD AssayP450 1A1/1B1 ActivityDose-dependent induction[5]
HepG2 (Hepatoma)XRE-Luciferase Reporter AssayAhR Activation~6.5-fold induction at 10 µM[5]

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 6-Prenylnaringenin, which are likely relevant for this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus 6PN 6-Prenylnaringenin AhR_complex AhR-HSP90-XAP2 6PN->AhR_complex Binds & Activates ERa Estrogen Receptor α (ERα) 6PN->ERa Promotes Degradation AhR_active Active AhR-ARNT Complex AhR_complex->AhR_active Translocates to Nucleus Binds ARNT XRE Xenobiotic Response Element (XRE) AhR_active->XRE Binds ERa_complex ERα Complex AhR_active->ERa_complex Inhibits ERα-mediated repression CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Estrogen_Metabolism Increased Estrogen 2-Hydroxylation (Detoxification) CYP1A1_mRNA->Estrogen_Metabolism DNMT1 DNMT1 ERa_complex->CYP1A1_Gene Recruits DNMT1 Inhibits Transcription

Figure 1: 6-Prenylnaringenin Modulates AhR and ERα Signaling Pathways.
Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the cellular effects of this compound.

G cluster_assays Assays Start Cell Culture (e.g., MCF-7, PC3) Treatment Treat with This compound (Dose-Response & Time-Course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability Cell Viability (MTT/XTT Assay) Endpoint_Analysis->Viability Protein Protein Expression (Western Blot) Endpoint_Analysis->Protein Gene Gene Expression (qPCR) Endpoint_Analysis->Gene Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Protein->Data_Analysis Gene->Data_Analysis Signaling Signaling Pathway (Luciferase Reporter Assay) Signaling->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Endpoint_analysis Endpoint_analysis Endpoint_analysis->Signaling

Figure 2: General Experimental Workflow for Cell-Based Assays.

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies used in 6-Prenylnaringenin research. These should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Target cancer cell line (e.g., PC3, DU145)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Protein Expression

Objective: To analyze the effect of this compound on the expression of target proteins (e.g., ERα, CYP1A1).

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-ERα, anti-CYP1A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Seed cells in 6-well plates and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA expression of target genes (e.g., CYP1A1, CYP1B1).

Materials:

  • Target cell line

  • 6-well plates

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Real-time PCR system

Procedure:

  • RNA Extraction: Treat cells with this compound. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Thermal Cycling: Perform the qPCR in a real-time PCR system.

  • Data Analysis: Analyze the gene expression levels using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 4: Luciferase Reporter Assay for Signaling Pathway Activity

Objective: To determine if this compound activates the AhR signaling pathway.

Materials:

  • HepG2 or MCF-7 cells

  • 12-well plates

  • Xenobiotic Response Element (XRE) luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Seed cells in 12-well plates. Co-transfect the cells with the XRE luciferase reporter plasmid and the control plasmid using a transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound. Include a positive control (e.g., TCDD).

  • Incubation: Incubate for another 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer[5].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Conclusion

While direct experimental data for this compound is currently scarce, the information available for its close analog, 6-Prenylnaringenin, provides a strong foundation for initiating research into its biological effects. The provided application notes, quantitative data, and detailed protocols offer a comprehensive guide for scientists and researchers to design and execute cell culture studies to elucidate the mechanisms of action of this compound. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for the specific cell lines and assays being utilized.

References

investigating the mechanism of action of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

6-Prenylnaringenin (B1664697) (6-PN) is a bioactive compound with multiple mechanisms of action, making it a subject of interest in pharmacology and drug development.[2] Its primary activities include modulation of xenobiotic and estrogen metabolism through the aryl hydrocarbon receptor (AhR), positive allosteric modulation of GABAA receptors, and anticancer effects.[1][3][4]

Modulation of Estrogen Metabolism via Aryl Hydrocarbon Receptor (AhR) Activation

A significant mechanism of action for 6-PN is its role as an agonist of the aryl hydrocarbon receptor (AhR).[1][3] Upon binding to AhR, 6-PN initiates a signaling cascade that influences the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in estrogen metabolism.[5][6]

  • Detoxification Pathway: 6-PN preferentially induces the expression of CYP1A1, which catalyzes the 2-hydroxylation of estrogens.[5][7] This is considered a detoxification pathway, as the resulting metabolites have lower estrogenic activity and are less carcinogenic.

  • Genotoxic Pathway: While CYP1B1, which catalyzes the potentially genotoxic 4-hydroxylation of estrogens, can also be induced, 6-PN shows a preference for upregulating CYP1A1.[6] This shifts the balance of estrogen metabolism towards the safer 2-hydroxylation pathway.[7]

  • ERα Crosstalk: The AhR activation by 6-PN has been shown to lead to the degradation of Estrogen Receptor Alpha (ERα).[3][8] This is significant because ERα can inhibit the transcription of CYP1A1. By promoting ERα degradation, 6-PN further enhances the expression of CYP1A1, facilitating estrogen detoxification.[3]

Positive Allosteric Modulation of GABAA Receptors

6-PN is recognized as a positive allosteric modulator of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[2][9] This activity is believed to contribute to the sedative properties of hops.[4] 6-PN potentiates the effect of GABA, the endogenous ligand, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[10] Studies suggest a dual mode of action, where it may act at the α+β- binding interface.[4][10]

Anticancer Properties

6-PN exhibits cytotoxic and antiproliferative effects on various cancer cell lines.[1] One of the identified mechanisms for its anticancer activity is the inhibition of histone deacetylases (HDACs).[11] By inhibiting HDACs, 6-PN can induce hyperacetylation of histones, leading to changes in gene expression that can promote cell cycle arrest and apoptosis in cancer cells.[11]

Quantitative Data for 6-Prenylnaringenin

The following table summarizes key quantitative data related to the bioactivity of 6-PN.

ParameterValueCell Line / SystemTargetReference
IC50 (GABAA Modulation)3.7 µMNative GABAA ReceptorsPotentiation of GABA-induced [3H]EBOB binding[4]
Inhibition (HDACs)100 µMIn vitro enzyme assayClass I, II, and IV HDACs[11]
Enzyme Activity (CYP1A1/1B1)0.8 pmol/min/wellMCF-7 cellsResorufin formation (EROD assay)[12]
mRNA Induction (CYP1A1)~290-fold increaseMCF-7 cellsCYP1A1 mRNA levels[5]
mRNA Induction (CYP1B1)~25-fold increaseMCF-7 cellsCYP1B1 mRNA levels[5]

Experimental Protocols

Detailed methodologies are crucial for accurately investigating the mechanisms of action of 6-PN. Below are protocols for key experiments.

Protocol 1: In-Cell Western™ (ICW) Assay for ERα Protein Quantification

This protocol is for quantifying changes in protein levels, such as the 6-PN-induced degradation of ERα, directly in cultured cells.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • 6-Prenylnaringenin (and other treatments)

  • Phosphate-Buffered Saline (PBS)

  • 3.7% Formaldehyde (B43269) in PBS (Fixing Solution)

  • Permeabilization Buffer (PBS + 0.1% Triton X-100)

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer or 1X PBS with 1% BSA)

  • Primary Antibody (e.g., anti-ERα)

  • IR-Dye® conjugated Secondary Antibody (e.g., IRDye® 800CW)

  • DNA stain for normalization (e.g., DRAQ5™)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Culture: Seed cells (e.g., MCF-7) in a 96-well plate and grow to desired confluency.

  • Treatment: Treat cells with various concentrations of 6-PN and appropriate controls (e.g., vehicle, positive control) for the desired time period (e.g., 24 hours).

  • Fixation: Remove media and add 150 µL of 3.7% formaldehyde to each well. Incubate for 20 minutes at room temperature.[13]

  • Permeabilization: Remove fixing solution. Wash wells four times for 5 minutes each with 200 µL of Permeabilization Buffer with gentle shaking.[13][14]

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[14]

  • Primary Antibody Incubation: Remove blocking buffer. Add 50 µL of the primary antibody diluted in antibody dilution buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[13]

  • Washing: Wash wells four times for 5 minutes each with wash buffer (PBS + 0.1% Tween-20).[13]

  • Secondary Antibody Incubation: Add 50 µL of the fluorescently labeled secondary antibody (and DNA stain for normalization, if applicable) diluted in antibody dilution buffer. Incubate for 1 hour at room temperature, protected from light.[13]

  • Final Washes: Repeat step 7. After the final wash, remove all residual buffer.

  • Imaging: Scan the dry plate using an infrared imaging system. Quantify the integrated intensity of the target protein signal and normalize it to the cell number signal (DNA stain).

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for CYP1A1 Gene Expression

This protocol measures the relative changes in mRNA levels of target genes like CYP1A1 following treatment with 6-PN.

Materials:

  • 6-well plates

  • Cell culture medium and treatments

  • RNA extraction kit (e.g., TRIzol™ or column-based kit)

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR instrument

  • SYBR® Green or TaqMan® qPCR Master Mix

  • Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, HPRT1)

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with 6-PN and controls for the desired time (e.g., 24 hours).

  • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop™).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[15]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. For each sample, include the qPCR Master Mix, forward and reverse primers for the gene of interest (CYP1A1) and the housekeeping gene, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of CYP1A1 using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.[15]

Protocol 3: Xenobiotic Response Element (XRE) Luciferase Reporter Assay for AhR Activation

This assay measures the activation of the AhR signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an XRE promoter.

Materials:

  • Cells suitable for transfection (e.g., HepG2, MCF-7)

  • XRE-luciferase reporter plasmid

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the XRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent. Plate the transfected cells into a 96-well plate.

  • Treatment: After allowing cells to recover (e.g., 24 hours post-transfection), treat them with 6-PN, a known AhR agonist (e.g., TCDD) as a positive control, and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then lyse them by adding the passive lysis buffer provided with the luciferase assay kit. Incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Luciferase Activity Measurement:

    • Transfer 20 µL of the cell lysate to a white 96-well assay plate or luminometer tube.

    • Add 100 µL of the firefly luciferase assay reagent and measure the luminescence (Signal A).[17]

    • Add 100 µL of the Stop & Glo® Reagent (which quenches the firefly reaction and initiates the Renilla reaction) and measure the luminescence again (Signal B).

  • Data Analysis: Calculate the ratio of firefly luciferase activity to Renilla luciferase activity (Signal A / Signal B) for each well to normalize for transfection efficiency and cell number. Express the results as fold induction relative to the vehicle-treated control.

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating the mechanism of action of 6-Prenylnaringenin.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Estrogen Metabolism 6-PN 6-Prenylnaringenin AhR_complex AhR HSP90 XAP2 6-PN->AhR_complex Binds AhR_active 6-PN AhR ARNT AhR_complex->AhR_active Translocates to Nucleus and dimerizes with ARNT XRE XRE AhR_active->XRE Binds CYP1A1_gene CYP1A1 Gene mRNA CYP1A1 mRNA CYP1A1_gene->mRNA Transcription CYP1A1_protein CYP1A1 Protein mRNA->CYP1A1_protein Translation 2-OH-Estrogen 2-Hydroxyestrogen (Detoxification) CYP1A1_protein->2-OH-Estrogen Estrogen Estrogen

Caption: AhR signaling pathway activated by 6-Prenylnaringenin.

G cluster_in_vitro In Vitro Experiments start Hypothesis Generation cell_culture Cell Culture (e.g., MCF-7, HepG2) start->cell_culture treatment Treatment with 6-PN (Dose-response & Time-course) cell_culture->treatment qRT_PCR qRT-PCR (CYP1A1, CYP1B1 mRNA) treatment->qRT_PCR icw In-Cell Western (ERα Protein Level) treatment->icw luciferase XRE Luciferase Assay (AhR Activation) treatment->luciferase erod EROD Assay (CYP1A1 Activity) treatment->erod data_analysis Data Analysis & Interpretation qRT_PCR->data_analysis icw->data_analysis luciferase->data_analysis erod->data_analysis conclusion Mechanism Elucidation data_analysis->conclusion

Caption: Experimental workflow for investigating 6-PN's mechanism.

References

Application Note: Quantitative Analysis of 7-O-Methyl-6-Prenylnaringenin using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of 7-O-Methyl-6-Prenylnaringenin, a methylated prenylflavonoid, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methods outlined are designed for robustness and sensitivity, making them suitable for pharmacokinetic studies, natural product quantification, and quality control in drug development.

Introduction

This compound is a naturally occurring prenylflavonoid that can be isolated from plants such as Humulus lupulus[1]. Flavonoids, and particularly their methylated derivatives, are of significant interest to the scientific community due to their increased metabolic stability and bioavailability, which may enhance their therapeutic potential[2][3]. Prenylflavonoids as a class have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and neuroactive properties[4][5]. These effects are often attributed to their modulation of various cellular signaling pathways[6][7][8]. The addition of a prenyl group can enhance the bioactivity of the flavonoid backbone[4]. An accurate and precise analytical method is crucial for the further investigation of this compound in various biological and chemical matrices. This application note details a comprehensive HPLC-MS method for its analysis.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., plasma or cell culture media).

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS) solution (e.g., 1 µg/mL of a structurally similar, stable isotope-labeled compound or another methylated flavonoid not present in the sample)

  • Protein Precipitation Solvent: Acetonitrile with 0.1% formic acid

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile/Water with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • HPLC vials

Protocol:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution and vortex briefly.

  • Add 300 µL of cold protein precipitation solvent (Acetonitrile with 0.1% formic acid).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature. This step is optional but can improve sensitivity.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation sample 1. Biological Sample Collection add_is 2. Add Internal Standard sample->add_is precipitate 3. Protein Precipitation add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge transfer 5. Supernatant Transfer centrifuge->transfer evaporate 6. Solvent Evaporation (Optional) transfer->evaporate reconstitute 7. Reconstitution evaporate->reconstitute transfer_vial 8. Transfer to HPLC Vial reconstitute->transfer_vial analysis HPLC-MS Analysis transfer_vial->analysis

Caption: Workflow for the preparation of biological samples for HPLC-MS analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Mass Spectrometry Data

This compound has a molecular formula of C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol [1]. The expected parent ion and major fragment ions are detailed below. Fragmentation is predicted to involve the loss of the prenyl group and subsequent cleavages of the flavonoid backbone.

Predicted MS/MS Fragmentation:

CompoundParent Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Fragmentation Pathway
This compound355.15299.10165.05[M+H - C₄H₈]⁺ (Loss of prenyl group); Further fragmentation of the flavonoid A-ring

MS Fragmentation Diagram

G Parent [M+H]⁺ m/z 355.15 Frag1 Product Ion 1 m/z 299.10 Parent->Frag1 - C₄H₈ Frag2 Product Ion 2 m/z 165.05 Frag1->Frag2 A-ring cleavage

Caption: Proposed ESI+ fragmentation pathway for this compound.

Quantitative Performance

The following table summarizes the typical performance characteristics of the HPLC-MS method for the quantification of similar flavonoids. These values can be used as a benchmark for method validation.

Method Performance Characteristics:

ParameterExpected Range
Linearity (r²) > 0.99
Calibration Curve Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Retention Time Analyte-specific

Biological Context and Signaling Pathways

Prenylflavonoids are known to interact with multiple cellular signaling pathways, contributing to their diverse biological activities[4][5]. The modulation of these pathways is a key area of research for drug development.

Potential Signaling Pathways Modulated by Prenylflavonoids:

Flavonoids can influence inflammatory responses, cell cycle progression, and apoptosis. Key pathways that are often investigated include the MAPK/ERK and PI3K/Akt signaling cascades, which are central regulators of cell proliferation and survival[7][8].

G cluster_pathways Potential Signaling Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Proliferation Cell Proliferation Survival AP1->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation Analyte This compound Analyte->ERK Modulation Analyte->Akt Modulation

Caption: Potential modulation of MAPK/ERK and PI3K/Akt signaling pathways by flavonoids.

Conclusion

The HPLC-MS method described provides a sensitive and selective approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrument parameters serves as a robust starting point for researchers in various fields. The provided data tables and diagrams offer a comprehensive overview for the application of this method and the potential biological relevance of the analyte. Method validation should be performed in the specific matrix of interest to ensure data quality and reliability.

References

Application Notes and Protocols: 7-O-Methyl-6-Prenylnaringenin in Estrogen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a flavonoid that can be isolated from Humulus lupulus (hops)[1][2]. As a derivative of 6-prenylnaringenin (B1664697) (6-PN), it belongs to a class of compounds known for their potential interaction with various cellular signaling pathways. Its structural analog, 6-PN, has been investigated for its weak estrogenic effects and its more prominent role as an agonist of the aryl hydrocarbon receptor (AhR), which can lead to the degradation of Estrogen Receptor Alpha (ERα)[3][4]. This dual activity makes these compounds interesting subjects for research in endocrinology and oncology.

These application notes provide a comprehensive guide for researchers interested in characterizing the interaction of this compound with estrogen receptors. Due to the limited availability of public data on this compound's specific binding affinities, this document leverages the more extensively studied parent compound, 6-prenylnaringenin, as a reference. The provided protocols are designed to be adaptable for the precise determination of the binding characteristics of this compound.

Data Presentation

CompoundEstrogenic ActivityReceptor PreferenceNotes
6-Prenylnaringenin (6-PN) Weak estrogenic effects have been reported[5][6].Shows substantially weaker estrogenic activity than 8-prenylnaringenin[7].The primary mechanism of action appears to be through the Aryl Hydrocarbon Receptor (AhR), leading to ERα degradation[3][4].
8-Prenylnaringenin (8-PN) Potent phytoestrogen[8].Reported to have a higher affinity for ERα than ERβ in some studies[9].Its estrogenic activity is significantly higher than that of 6-PN[10].

Signaling Pathways

The interaction of 6-prenylnaringenin with the estrogen and aryl hydrocarbon receptor signaling pathways is complex. The following diagram illustrates the known mechanism of action for 6-PN, which may be similar for its 7-O-methyl derivative.

Caption: Signaling pathway of 6-Prenylnaringenin via the Aryl Hydrocarbon Receptor.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay (Radioligand-Based)

This protocol is a standard method to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Estrogen Receptors: Recombinant human ERα and ERβ.

  • Radioligand: [³H]-17β-Estradiol.

  • Test Compound: this compound.

  • Unlabeled Competitor (for non-specific binding): 17β-Estradiol.

  • Assay Buffer: Tris-HCl buffer with additives like EDTA, DTT, and glycerol.

  • Separation Matrix: Hydroxylapatite slurry or filter membranes.

  • Scintillation Cocktail and Vials.

  • Scintillation Counter.

Experimental Workflow:

ER_Binding_Assay_Workflow prep Prepare Reagents: - Assay Buffer - ERα/ERβ solutions - [³H]-Estradiol solution - Test Compound dilutions - Unlabeled Estradiol (B170435) incubation Incubation: Mix ER, [³H]-Estradiol, and varying concentrations of Test Compound or unlabeled Estradiol. prep->incubation separation Separation of Bound and Free Ligand: Add hydroxylapatite slurry or perform filtration to capture receptor-ligand complexes. incubation->separation wash Washing: Wash the separation matrix to remove unbound radioligand. separation->wash measurement Measurement: Add scintillation cocktail and quantify radioactivity using a scintillation counter. wash->measurement analysis Data Analysis: Plot binding curves and calculate IC50 and Ki values. measurement->analysis

Caption: Workflow for a competitive estrogen receptor binding assay.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

    • Prepare a solution of [³H]-17β-Estradiol at a concentration near its Kd for the respective receptor.

    • Prepare a high concentration solution of unlabeled 17β-estradiol for determining non-specific binding.

    • Prepare aliquots of the estrogen receptor (ERα or ERβ).

  • Assay Setup:

    • Total Binding: ER + [³H]-17β-Estradiol + Assay Buffer.

    • Non-specific Binding: ER + [³H]-17β-Estradiol + excess unlabeled 17β-Estradiol.

    • Competitive Binding: ER + [³H]-17β-Estradiol + varying concentrations of this compound.

  • Incubation:

    • Combine the reagents in microcentrifuge tubes or a 96-well plate.

    • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation:

    • Add a hydroxylapatite slurry to each tube/well and incubate for a short period to allow the receptor-ligand complexes to bind.

    • Centrifuge the tubes/plate and aspirate the supernatant containing the free radioligand.

    • Alternatively, use filter plates to capture the receptor-ligand complexes.

  • Washing:

    • Wash the hydroxylapatite pellet or the filter membrane multiple times with cold assay buffer to remove any remaining unbound radioligand.

  • Measurement:

    • Add scintillation cocktail to the washed pellets or filters.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence Polarization (FP) Based Estrogen Receptor Binding Assay

This is a non-radioactive, homogeneous assay that measures the change in polarization of fluorescently labeled estradiol upon binding to the estrogen receptor.

Materials:

  • Estrogen Receptors: Recombinant human ERα and ERβ.

  • Fluorescent Ligand: A fluorescein-labeled estradiol derivative.

  • Test Compound: this compound.

  • Assay Buffer.

  • Microplate Reader with Fluorescence Polarization capabilities.

Experimental Workflow:

FP_Assay_Workflow prep Prepare Reagents: - Assay Buffer - ERα/ERβ solutions - Fluorescent Estradiol solution - Test Compound dilutions incubation Incubation: Mix ER, Fluorescent Estradiol, and varying concentrations of Test Compound in a microplate. prep->incubation measurement Measurement: Measure fluorescence polarization using a microplate reader. incubation->measurement analysis Data Analysis: Plot the change in polarization against Test Compound concentration to determine IC50. measurement->analysis

Caption: Workflow for a fluorescence polarization-based ER binding assay.

Procedure:

  • Reagent Preparation: Prepare solutions of ER, fluorescent estradiol, and serial dilutions of this compound in assay buffer.

  • Assay Setup: In a suitable microplate (e.g., black, low-binding), add the ER, fluorescent estradiol, and varying concentrations of the test compound. Include controls for no-receptor and no-competitor wells.

  • Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis: The binding of the large receptor to the small fluorescent ligand causes a slower rotation and thus an increase in polarization. The test compound will compete for binding, leading to a decrease in polarization. Plot the millipolarization (mP) values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a framework for the investigation of this compound's interaction with estrogen receptors. While direct binding data for this specific compound is currently lacking, the information on its parent compound, 6-prenylnaringenin, suggests a potentially complex mechanism of action that may involve both direct, albeit weak, estrogen receptor modulation and indirect effects through the aryl hydrocarbon receptor pathway. The detailed experimental protocols will enable researchers to empirically determine the binding affinities (IC50 and Ki) of this compound for ERα and ERβ, thereby contributing valuable data to the understanding of its pharmacological profile.

References

Application of 7-O-Methyl-6-Prenylnaringenin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a prenylated flavonoid that, like other members of this class, holds potential as an anticancer agent. Prenylflavonoids, naturally occurring in plants such as hops (Humulus lupulus), have demonstrated a range of biological activities, including cytotoxic and antiproliferative effects on various cancer cell lines.[1][2] The addition of a methyl group to the flavonoid backbone, as in this compound, is a key structural modification that can influence its biological activity. Research on related compounds suggests that methylation can enhance cytotoxic effects.[3]

These application notes provide an overview of the current understanding of the anticancer properties of the closely related compound 6-prenylnaringenin (B1664697) and the potential effects of methylation. Detailed protocols for key in vitro experiments are provided to guide researchers in the investigation of this compound's efficacy and mechanism of action in cancer cell line studies.

Data Presentation: Antiproliferative Activity of Related Prenylflavonoids

Direct quantitative data for this compound is limited in publicly available literature. However, the following tables summarize the reported 50% inhibitory concentration (IC50) values for the parent compound, 6-prenylnaringenin (6-PN), and its isomer, 8-prenylnaringenin (B1664708) (8-PN), against various human cancer cell lines. This data provides a valuable reference for designing experiments and understanding the potential potency of this compound.

Table 1: IC50 Values of 6-Prenylnaringenin (6-PN) in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer18.4[4]
DU145Prostate CancerNot specified, but active[4]
T-47DBreast CancerLower than cisplatin[5]
HeLaCervical Cancer27.9[3]
MCF-7Breast CancerNot specified, but active[5]
SK-MEL-28MelanomaDose-dependent reduction in viability[6]
BLMMelanomaDose-dependent reduction in viability[6]

Table 2: IC50 Values of 8-Prenylnaringenin (8-PN) in Human Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer33.5[4]
DU145Prostate Cancer43.1[4]
MCF-7Breast CancerInduces apoptosis[7]
HCT-116Colon Cancer66.5 (24h), 23.83 (48h), 19.91 (72h)[7]

Key Mechanisms of Action of Related Prenylflavonoids

Studies on 6-prenylnaringenin and its analogs suggest several mechanisms through which they exert their anticancer effects:

  • Induction of Apoptosis: Both caspase-dependent and -independent apoptosis have been observed in cancer cells treated with prenylflavonoids.[3][5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, thereby inhibiting cell proliferation.

  • Histone Deacetylase (HDAC) Inhibition: 6-PN and 8-PN have been identified as novel HDAC inhibitors, which can lead to the hyperacetylation of histones and the regulation of gene expression related to cell death and proliferation.[6]

  • Modulation of Signaling Pathways: Prenylflavonoids have been shown to affect key signaling pathways involved in cancer progression, such as the mTOR pathway.[6]

  • Estrogen Receptor (ER) Modulation: 6-PN can influence estrogen metabolism pathways, which is particularly relevant in hormone-dependent cancers like breast cancer.[8]

Experimental Protocols

The following are detailed protocols for essential experiments to characterize the anticancer effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This technique is used to detect changes in the expression levels of proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p-mTOR, total mTOR, Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like actin to determine the relative protein expression levels.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Line Culture treatment Treatment with This compound cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot Analysis treatment->western_blot ic50 IC50 Determination cell_viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp Protein Expression Changes western_blot->protein_exp pathway_analysis Signaling Pathway Elucidation ic50->pathway_analysis apoptosis_quant->pathway_analysis cell_cycle_dist->pathway_analysis protein_exp->pathway_analysis

Caption: Workflow for investigating the anticancer effects of this compound.

Diagram 2: Intrinsic Apoptosis Signaling Pathway

intrinsic_apoptosis compound 7-O-Methyl-6- Prenylnaringenin bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Diagram 3: G2/M Cell Cycle Arrest Mechanism

cell_cycle_arrest compound 7-O-Methyl-6- Prenylnaringenin cdk1_cyclinB CDK1/Cyclin B Complex compound->cdk1_cyclinB Inhibits m_phase M Phase (Mitosis) cdk1_cyclinB->m_phase Promotes arrest G2/M Arrest g2_phase G2 Phase g2_phase->m_phase Progression

Caption: Potential mechanism of G2/M cell cycle arrest by this compound.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a flavonoid derivative with potential anti-inflammatory properties. This document provides a comprehensive set of protocols for researchers to investigate and characterize the anti-inflammatory effects of this compound. The methodologies detailed herein cover key in vitro and in vivo assays to assess its impact on inflammatory mediators and signaling pathways. These protocols are intended to serve as a guide for screening and mechanistic studies in the field of drug discovery and development.

Data Presentation

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (untreated)-1.5 ± 0.3-
LPS (1 µg/mL)-45.2 ± 3.10%
LPS + this compound1035.8 ± 2.520.8%
LPS + this compound2524.1 ± 1.946.7%
LPS + this compound5012.7 ± 1.171.9%
LPS + Dexamethasone (Positive Control)108.9 ± 0.880.3%

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (untreated)-50 ± 8-35 ± 6-
LPS (1 µg/mL)-2500 ± 1500%1800 ± 1200%
LPS + this compound101980 ± 11020.8%1450 ± 9019.4%
LPS + this compound251350 ± 9546.0%980 ± 7545.6%
LPS + this compound50780 ± 6068.8%550 ± 4069.4%
LPS + Dexamethasone (Positive Control)10450 ± 3582.0%320 ± 2582.2%

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (vehicle)-1.25 ± 0.11-
Carrageenan-2.80 ± 0.250%
Carrageenan + this compound252.10 ± 0.1825.0%
Carrageenan + this compound501.65 ± 0.1541.1%
Carrageenan + Indomethacin (Positive Control)101.35 ± 0.1251.8%

Experimental Protocols

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Principle: Nitric oxide (NO) is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or Dexamethasone (10 µM) for 1 hour.

    • Include a vehicle control (DMSO or ethanol, depending on the solvent for the test compound).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in fresh culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples from the standard curve. The percentage inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100

experimental_workflow_NO_assay cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24h pretreat->stimulate collect Collect supernatant stimulate->collect add_griess_A Add Griess Reagent A collect->add_griess_A add_griess_B Add Griess Reagent B add_griess_A->add_griess_B read Measure absorbance at 540 nm add_griess_B->read signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS_NFKB LPS TLR4_NFKB TLR4 LPS_NFKB->TLR4_NFKB IKK IKK TLR4_NFKB->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_nuc p65/p50 (nucleus) p_IkBa->p65_nuc degradation of IκBα genes_nfkb Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65_nuc->genes_nfkb transcription compound_nfkb This compound compound_nfkb->IKK inhibits LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAP3K MAP3Ks TLR4_MAPK->MAP3K ERK p-ERK MAP3K->ERK JNK p-JNK MAP3K->JNK p38 p-p38 MAP3K->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 genes_mapk Pro-inflammatory Genes AP1->genes_mapk compound_mapk This compound compound_mapk->MAP3K inhibits experimental_workflow_in_vivo acclimatize Acclimatize Rats grouping Group and Treat Rats (Vehicle, Compound, Indomethacin) acclimatize->grouping initial_vol Measure Initial Paw Volume grouping->initial_vol carrageenan Inject Carrageenan into Paw initial_vol->carrageenan measure_edema Measure Paw Volume at 1, 2, 3, 4 hours carrageenan->measure_edema calculate Calculate % Inhibition of Edema measure_edema->calculate

Developing Animal Models for In Vivo Studies of 7-O-Methyl-6-Prenylnaringenin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl-6-Prenylnaringenin is a flavonoid compound found in plants such as Humulus lupulus[1]. Flavonoids as a class of compounds are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects[2][3][4][5]. The structural features of this compound suggest its potential as a therapeutic agent. This document provides detailed application notes and protocols for developing animal models to investigate the in vivo efficacy and mechanisms of action of this compound, focusing on its potential anti-inflammatory and neuroprotective properties.

I. Proposed Therapeutic Indications and Relevant Animal Models

Based on the known activities of structurally related prenylflavonoids, two primary therapeutic areas are proposed for investigation: inflammation and neuroprotection.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. Flavonoids have been shown to modulate inflammatory pathways[2][3].

Proposed Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice.

  • Rationale: This is a well-established and reproducible model of acute systemic inflammation that allows for the evaluation of a compound's ability to suppress the production of pro-inflammatory cytokines.

  • Key Endpoints:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

    • Activation of inflammatory signaling pathways (e.g., NF-κB) in tissues.

    • Behavioral changes (sickness behavior).

Neuroprotective Effects

Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress. Flavonoids are being investigated for their potential to protect neurons from damage[4][6].

Proposed Animal Model: Amyloid-beta (Aβ)-Induced Cognitive Impairment in Mice.

  • Rationale: This model mimics some of the pathological features of Alzheimer's disease, including Aβ-induced neurotoxicity and cognitive deficits. It is suitable for screening potential neuroprotective agents.

  • Key Endpoints:

    • Cognitive function assessed by behavioral tests (e.g., Morris Water Maze, Y-Maze).[7][8][9]

    • Hippocampal neuronal injury and apoptosis.

    • Levels of oxidative stress markers in the brain.

    • Modulation of neuroprotective signaling pathways (e.g., PI3K/Akt).[6]

II. Experimental Protocols

Animal Husbandry and Ethical Considerations
  • Species and Strain: C57BL/6 mice (male, 8-10 weeks old) are commonly used for both inflammation and neurodegeneration models.

  • Housing: Animals should be housed in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation and Administration of this compound
  • Vehicle: A common vehicle for oral administration of hydrophobic compounds is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dosing: The appropriate dose range should be determined through preliminary dose-finding studies. A suggested starting range could be 10-50 mg/kg.

  • Route of Administration: Oral gavage is a precise method for delivering a specific dose.[10][11]

Protocol for Oral Gavage in Mice:

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.[10][11]

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[11]

  • Insertion: Gently insert the bulb-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[11]

  • Administration: Once the needle is in place, slowly administer the compound solution.

  • Withdrawal: Remove the needle gently and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.[12]

Protocol for LPS-Induced Systemic Inflammation
  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Grouping: Randomly divide mice into groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound).

  • Pre-treatment: Administer this compound or vehicle by oral gavage one hour before LPS injection.

  • Induction: Inject Lipopolysaccharide (LPS from E. coli, 1 mg/kg) intraperitoneally to induce inflammation. The control group receives a saline injection.

  • Sample Collection: At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under anesthesia.

  • Tissue Collection: Perfuse the animals with saline and collect tissues (liver, spleen, brain) for further analysis.[13][14] Tissues for molecular analysis should be snap-frozen in liquid nitrogen.[14]

Protocol for Aβ-Induced Cognitive Impairment
  • Surgical Procedure: Anesthetize mice and stereotactically inject aggregated Amyloid-beta 1-42 (Aβ42) oligomers into the hippocampus. The sham group will receive an injection of vehicle.

  • Recovery: Allow the animals to recover for 7-14 days.

  • Treatment: Begin daily oral administration of this compound or vehicle.

  • Behavioral Testing (starting on day 14 post-surgery):

    • Morris Water Maze (MWM): A test for spatial learning and memory.[7][15]

      • Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water for 5 consecutive days.

      • Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.

    • Y-Maze: Assesses spatial working memory based on the natural tendency of mice to explore novel arms.[8]

  • Tissue Collection: After behavioral testing, euthanize the animals, and collect brain tissue for histological and biochemical analysis.[13][14]

Pharmacokinetic (PK) Study Protocol
  • Animal Groups: Use healthy C57BL/6 mice.

  • Dosing: Administer a single oral dose of this compound.

  • Blood Sampling: Collect serial blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[16][17]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.[18]

  • Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[19]

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

III. Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control10.5 ± 2.15.2 ± 1.38.9 ± 2.5
LPS + Vehicle550.8 ± 45.3210.4 ± 22.7890.1 ± 75.6
LPS + this compound (10 mg/kg)320.1 ± 30.9115.6 ± 15.4450.7 ± 50.2
LPS + this compound (30 mg/kg)180.5 ± 21.8 60.3 ± 9.8210.3 ± 25.1**
Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.

Table 2: Cognitive Performance in Aβ-Treated Mice

Treatment GroupMWM - Time in Target Quadrant (%)Y-Maze - Spontaneous Alternation (%)
Sham + Vehicle45.2 ± 3.878.5 ± 4.1
Aβ + Vehicle22.1 ± 2.555.3 ± 3.9
Aβ + this compound (20 mg/kg)38.9 ± 3.172.1 ± 4.5
*Data are presented as mean ± SEM. p < 0.05 compared to Aβ + Vehicle group.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (mg/kg, oral)20
Cmax (ng/mL)850.7
Tmax (h)1.5
AUC (0-t) (ng·h/mL)4320.1
T½ (h)4.2

IV. Visualizations

Experimental Workflow Diagram

G cluster_0 Pre-clinical Evaluation of this compound A Phase 1: In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) B Phase 2: Animal Model Selection (Inflammation or Neuroprotection) A->B Promising Activity C Phase 3: Dose-Response & PK Studies B->C Model Established D Phase 4: Efficacy Studies C->D Optimal Dose & PK Profile E Phase 5: Mechanism of Action Studies D->E Efficacy Confirmed F Data Analysis & Reporting E->F Mechanism Elucidated G compound 7-O-Methyl-6- Prenylnaringenin IKK IKK compound->IKK Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 7-O-Methyl-6-Prenylnaringenin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges in synthesizing this compound revolve around achieving regioselectivity in both the prenylation and O-methylation steps. Key difficulties include:

  • Controlling Prenylation Position: Naringenin (B18129) has multiple potential sites for prenylation, primarily at the C6 and C8 positions. Achieving selective prenylation at the C6 position is a significant hurdle.

  • Selective O-Methylation: Naringenin possesses three hydroxyl groups at positions 5, 7, and 4'. The synthesis requires selective methylation of the 7-OH group, which can be challenging to achieve without affecting the other hydroxyl groups, particularly the more acidic 5-OH group.

  • Purification: The reaction mixtures often contain a complex mixture of starting materials, desired product, and isomeric byproducts (e.g., 8-prenylnaringenin (B1664708) derivatives), making purification difficult.

  • Low Yields: Side reactions and the multi-step nature of the synthesis can lead to low overall yields.

Q2: What are the common synthetic strategies for this compound?

The synthesis of this compound can be approached through two primary routes, each with its own set of challenges:

  • Prenylation followed by Methylation: This involves first introducing the prenyl group at the C6 position of naringenin and then selectively methylating the 7-OH group.

  • Methylation followed by Prenylation: This strategy involves first protecting the 7-OH group via methylation and then performing the C6-prenylation.

The choice of strategy often depends on the available reagents and the desired control over regioselectivity.

Q3: Are there enzymatic methods available for the synthesis?

Yes, enzymatic methods offer a promising alternative to traditional chemical synthesis, often providing higher regioselectivity. Key enzymes include:

  • Prenyltransferases (PTs): These enzymes can catalyze the specific attachment of a prenyl group to the flavonoid backbone. However, finding a PT with high specificity for the C6 position of naringenin can be challenging.

  • O-Methyltransferases (OMTs): Specific OMTs can be used for the selective methylation of the 7-OH group of naringenin. For example, naringenin 7-O-methyltransferase (NOMT) has been identified in rice.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no prenylation of naringenin. Inactive prenylating agent (e.g., prenyl bromide).Suboptimal reaction conditions (temperature, solvent).Steric hindrance at the target position.Verify the activity of the prenylating agent.Optimize reaction temperature and solvent polarity.Consider using a catalyst to facilitate the reaction.
Formation of multiple prenylated isomers (C6 and C8). Lack of regioselectivity in the chemical prenylation reaction.Employ a protecting group strategy to block the more reactive C8 position.Investigate the use of a regioselective prenyltransferase enzyme.Optimize reaction conditions; lower temperatures may favor one isomer.
Methylation occurs at the 5-OH or 4'-OH group instead of the 7-OH group. The 5-OH and 4'-OH groups can also be reactive towards methylation.The chosen methylating agent is not selective.Use a selective 7-O-methyltransferase.Employ a protecting group strategy to block the 5-OH and 4'-OH groups prior to methylation.Carefully select the methylating agent and base combination to favor 7-OH methylation.
Difficulty in separating this compound from its isomers. Similar polarity of the desired product and byproducts.Utilize high-performance liquid chromatography (HPLC) with an appropriate column and solvent system for separation.[3]Consider derivatization of the mixture to alter the polarity of the components, facilitating separation.Optimize crystallization conditions to selectively crystallize the desired product.
Low overall yield of the final product. Incomplete reactions at each step.Product loss during purification.Decomposition of intermediates or final product.Monitor each reaction by TLC or LC-MS to ensure completion.Optimize purification methods to minimize product loss.Ensure all reaction and work-up steps are performed under appropriate conditions (e.g., inert atmosphere if necessary) to prevent degradation.

Experimental Protocols

Protocol 1: Chemical C6-Prenylation of Naringenin (Illustrative)

This is a generalized protocol and may require optimization.

  • Protection of Hydroxyl Groups (Optional but Recommended): To a solution of naringenin in a suitable solvent (e.g., anhydrous acetone), add a protecting agent (e.g., benzyl (B1604629) bromide) and a base (e.g., potassium carbonate). Reflux the mixture until the reaction is complete (monitored by TLC). Work up the reaction to obtain the protected naringenin.

  • C6-Prenylation: Dissolve the protected naringenin in an appropriate solvent (e.g., anhydrous dioxane). Add a Lewis acid catalyst (e.g., BF₃·OEt₂). Add the prenylating agent (e.g., 2-methyl-3-buten-2-ol) dropwise at a controlled temperature. Stir the reaction mixture until completion.

  • Deprotection: After aqueous work-up, deprotect the hydroxyl groups using a suitable method (e.g., catalytic hydrogenation for benzyl groups).

  • Purification: Purify the resulting mixture of 6-prenylnaringenin (B1664697) and 8-prenylnaringenin using column chromatography or preparative HPLC.

Protocol 2: Selective 7-O-Methylation (Illustrative)
  • Selective Protection (if necessary): Protect the 5-OH and 4'-OH groups of 6-prenylnaringenin using a suitable protecting group strategy.

  • Methylation: Dissolve the protected 6-prenylnaringenin in a suitable solvent (e.g., anhydrous acetone). Add a mild base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature or with gentle heating until completion.

  • Deprotection: Remove the protecting groups to yield this compound.

  • Purification: Purify the final product by column chromatography or recrystallization.

Visualizing the Synthetic Workflow

The following diagram illustrates a potential synthetic workflow for this compound.

Synthesis_Workflow Naringenin Naringenin Protected_Naringenin Protected Naringenin Naringenin->Protected_Naringenin Protection Prenylated_Intermediate C6/C8-Prenylated Intermediate Protected_Naringenin->Prenylated_Intermediate Prenylation Isolated_6_Prenyl Isolated 6-Prenylnaringenin Prenylated_Intermediate->Isolated_6_Prenyl Purification Protected_6_Prenyl Protected 6-Prenylnaringenin Isolated_6_Prenyl->Protected_6_Prenyl Protection Methylated_Product Methylated Intermediate Protected_6_Prenyl->Methylated_Product 7-O-Methylation Final_Product 7-O-Methyl-6- Prenylnaringenin Methylated_Product->Final_Product Deprotection

Caption: A potential multi-step chemical synthesis workflow for this compound.

Troubleshooting Logic

This diagram outlines a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Prenylation Check Prenylation Step Start->Check_Prenylation Check_Methylation Check Methylation Step Start->Check_Methylation Check_Purification Check Purification Start->Check_Purification Isomer_Formation Isomer Formation? Check_Prenylation->Isomer_Formation Regioselectivity Wrong_Methylation Wrong OH Methylated? Check_Methylation->Wrong_Methylation Regioselectivity Poor_Separation Poor Separation? Check_Purification->Poor_Separation Product_Loss Product Loss? Check_Purification->Product_Loss Incomplete_Reaction_P Incomplete Reaction? Isomer_Formation->Incomplete_Reaction_P No Optimize_Prenylation Optimize Prenylation Conditions / Use PT Isomer_Formation->Optimize_Prenylation Yes Increase_Time_Temp_P Increase Reaction Time/Temp Incomplete_Reaction_P->Increase_Time_Temp_P Yes Incomplete_Reaction_M Incomplete Reaction? Wrong_Methylation->Incomplete_Reaction_M No Optimize_Methylation Optimize Methylation Conditions / Use OMT Wrong_Methylation->Optimize_Methylation Yes Increase_Time_Temp_M Increase Reaction Time/Temp Incomplete_Reaction_M->Increase_Time_Temp_M Yes Optimize_Purification Optimize Purification Method Poor_Separation->Optimize_Purification Yes Product_Loss->Optimize_Purification Yes

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Improving the Solubility of 7-O-Methyl-6-Prenylnaringenin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of 7-O-Methyl-6-Prenylnaringenin for in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound is a prenylated and methylated flavonoid. These modifications, particularly the prenyl group, significantly increase the lipophilicity of the molecule, leading to poor water solubility. Precipitation in aqueous cell culture media is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: The primary reason is that the concentration of this compound exceeds its solubility limit in the final aqueous-based medium. The related compound, 6-prenylnaringenin (B1664697), has a very low water solubility of 1.55 mg/L.[1]

  • Solvent Shock: When a concentrated stock solution of the compound, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution and form a precipitate.

  • Media Components: Interactions with components in the culture medium, such as proteins and salts found in fetal bovine serum (FBS), can reduce the compound's solubility.

  • Temperature and pH Shifts: Changes in temperature (e.g., adding a cold stock solution to warm media) and pH can also affect the solubility of flavonoids.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro assays. The related compound, 6-prenylnaringenin, is readily soluble in DMSO.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted to the final working concentration in the cell culture medium.

Q3: What is the maximum permissible concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%. For sensitive cell lines, it is recommended to keep the concentration below 0.1%. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: My compound is still precipitating even with DMSO. What other methods can I try?

A4: If precipitation persists, consider using an alternative solubilization strategy. A highly effective method is the encapsulation of the compound with a cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming a water-soluble inclusion complex. This can significantly enhance the aqueous solubility and bioavailability of the compound in in vitro assays.

Troubleshooting Guide: Preventing Precipitation

Problem Potential Cause Solution
Precipitation upon adding stock solution to media Solvent Shock: Rapid change in solvent polarity.1. Warm the cell culture medium to 37°C before adding the compound stock. 2. Perform a serial dilution: first, dilute the stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final culture volume. 3. Avoid adding the concentrated stock directly to a large volume of cold medium.
High Final Concentration: Exceeding the solubility limit.Empirically determine the maximum soluble concentration of the compound in your specific cell culture medium by preparing a dilution series and observing for precipitation.
Precipitation during incubation Instability over time: Compound may aggregate or degrade at 37°C.Prepare fresh compound-containing media for each experiment rather than storing it.
Interaction with media components: Binding to serum proteins or chelation with ions.If using serum-containing media, try reducing the serum percentage. Alternatively, consider transitioning to a serum-free medium if compatible with your cell line.
Precipitation after freeze-thaw cycles Reduced solubility at low temperatures and protein denaturation. 1. Prepare single-use aliquots of your high-concentration stock solution in DMSO to avoid repeated freeze-thaw cycles. 2. Do not freeze cell culture media after the compound has been added.

Quantitative Data Summary

Compound Solvent Solubility
Naringenin Ethanol (B145695)~2.5 mg/mL
DMSO~5 mg/mL
Dimethyl Formamide (DMF)~10 mg/mL
1:1 DMF:PBS (pH 7.2)~0.50 mg/mL
8-Prenylnaringenin Ethanol~2 mg/mL
DMSO~5 mg/mL
Dimethyl Formamide (DMF)~10 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
6-Prenylnaringenin Water1.55 mg/L
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneReadily Soluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent (DMSO)

Objective: To prepare a clear, soluble working solution of this compound in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound (Molecular Weight: 354.40 g/mol ) required to make a 10 mM stock solution in DMSO.

    • Dissolve the weighed powder in the calculated volume of 100% DMSO.

    • Vortex or gently warm the solution until the compound is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (Example: 10 µM):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Intermediate Dilution (Recommended): To minimize solvent shock, first dilute the 10 mM stock 1:100 in pre-warmed (37°C) complete cell culture medium to obtain a 100 µM intermediate solution. Mix gently by pipetting.

    • Final Dilution: Add the required volume of the 100 µM intermediate solution to your cell culture vessel containing pre-warmed medium to achieve the final desired concentration of 10 µM.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to a separate culture vessel. For a 10 µM final concentration prepared as above, the final DMSO concentration would be 0.1%.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Dissolution:

    • Dissolve the calculated amount of this compound in a minimal amount of ethanol.

    • In a separate container, dissolve the calculated amount of HP-β-CD in a small amount of deionized water to form a paste.

  • Kneading:

    • Slowly add the ethanolic solution of this compound to the HP-β-CD paste in a mortar.

    • Knead the mixture thoroughly with the pestle for 30-60 minutes to facilitate the formation of the inclusion complex.

  • Drying:

    • Dry the resulting mixture to a solid powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.

  • Final Product:

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved solubility in aqueous solutions.

    • This powder can now be dissolved directly in cell culture medium for your in vitro assays. It is recommended to experimentally confirm the final concentration and the extent of solubility improvement.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Improving Solubility

G Workflow for Improving Solubility of this compound cluster_0 Initial Dissolution cluster_1 Working Solution Preparation cluster_2 Troubleshooting start This compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Pre-warmed Cell Culture Medium stock->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Occurs observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No optimize Optimize Dilution (e.g., serial dilution) precipitate->optimize end_exp Proceed with In Vitro Assay no_precipitate->end_exp cyclodextrin Use Cyclodextrin Encapsulation optimize->cyclodextrin cyclodextrin->end_exp

Caption: A flowchart outlining the steps for dissolving this compound and troubleshooting precipitation issues.

Signaling Pathway: Estrogen Receptor (ER) Activation

Prenylated naringenins, such as 6-prenylnaringenin and 8-prenylnaringenin, are known to interact with the estrogen receptor signaling pathway.

G Simplified Estrogen Receptor (ER) Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus ligand This compound er Estrogen Receptor (ER) ligand->er Binds er_complex Inactive ER-HSP90 Complex er_dimer ER Dimer er->er_dimer Dimerization & Translocation hsp HSP90 hsp->er_complex er_complex->er HSP90 Dissociation ere Estrogen Response Element (ERE) er_dimer->ere transcription Gene Transcription ere->transcription

Caption: The genomic signaling pathway of the estrogen receptor activated by a ligand.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

6-Prenylnaringenin has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes such as CYP1A1.

G Simplified Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus ligand This compound ahr_complex Inactive AhR Complex (AhR, HSP90, etc.) ligand->ahr_complex Binds ahr_active Active AhR ahr_complex->ahr_active Translocation ahr_arnt AhR-ARNT Heterodimer ahr_active->ahr_arnt arnt ARNT arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre cyp1a1 CYP1A1 Gene Transcription xre->cyp1a1

Caption: The canonical signaling pathway of the aryl hydrocarbon receptor upon ligand binding.

References

Technical Support Center: Optimizing Cell-Based Assays for 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 7-O-Methyl-6-Prenylnaringenin (7OM6PN). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell-based assay conditions and navigate common experimental challenges.

Section 1: General Compound Handling and Preparation

This section addresses common issues related to the preparation and handling of this compound for cell-based assays.

FAQs & Troubleshooting

  • Q1: What is the best solvent to dissolve this compound?

    • A1: this compound, like many flavonoids, is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, it is crucial to prepare a concentrated stock solution in a solvent that is miscible with your culture medium and minimally toxic to your cells. Always prepare a vehicle control with the same final concentration of the solvent used to treat your cells.

  • Q2: I'm observing precipitation of the compound in my cell culture medium. How can I prevent this?

    • A2: Precipitation can occur if the final concentration of the organic solvent is too high or if the compound's solubility limit in the aqueous medium is exceeded. To troubleshoot this:

      • Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low, typically below 0.5%[1].

      • Prepare fresh dilutions of your compound from the stock solution for each experiment.

      • After diluting the compound in the medium, vortex or gently mix the solution thoroughly before adding it to the cells.

      • Consider a serial dilution approach to ensure the compound is fully dissolved at each step.

  • Q3: How should I store the this compound stock solution?

    • A3: For long-term stability, store the stock solution at -20°C or -80°C.[2] Repeated freeze-thaw cycles should be avoided, so it is advisable to aliquot the stock solution into smaller, single-use volumes.

Section 2: Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

This section provides guidance on troubleshooting common issues encountered during cell viability and cytotoxicity assays.

FAQs & Troubleshooting

  • Q1: My MTT assay results show high variability between replicate wells. What could be the cause?

    • A1: High variability in MTT assays can stem from several factors:

      • Uneven cell seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to avoid clumping. Pay attention to the "edge effect" in 96-well plates, where wells on the perimeter are prone to evaporation; consider filling these outer wells with sterile PBS or media and not using them for experimental samples.[3]

      • Incomplete formazan (B1609692) dissolution: After the incubation with MTT, ensure the formazan crystals are completely dissolved in the solubilization solvent (e.g., DMSO or acidified isopropanol).[3][4] Gentle agitation on an orbital shaker can aid in dissolution.[3] Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate.[3]

      • Interference from the compound: Some compounds can directly reduce MTT or interfere with the absorbance reading. To test for this, include a control well with the compound, media, and MTT reagent but without cells.[3]

  • Q2: I am observing an unexpected increase in absorbance at high concentrations of this compound. What does this mean?

    • A2: An increase in absorbance, suggesting higher viability, at high concentrations of a test compound can be misleading. This could be due to the compound's intrinsic properties, such as antioxidant or reducing capabilities, which can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity.[3] It is recommended to corroborate your findings with an alternative cytotoxicity assay that measures a different cellular endpoint, such as membrane integrity (e.g., LDH assay).[3]

  • Q3: The absorbance readings in my control (untreated) wells are too low. How can I optimize this?

    • A3: Low absorbance readings in control wells may indicate suboptimal cell health or an insufficient number of cells.

      • Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well that results in a linear response in your assay. Cells should be in the logarithmic growth phase for maximum metabolic activity.[4]

      • Increase incubation time: The incubation time with the MTT reagent may be too short for your specific cell line. Increase the incubation time until the purple formazan precipitate is clearly visible.[5]

Data Presentation: Example Cell Seeding Density Optimization
Cell LineSeeding Density (cells/well)Absorbance (570 nm) - 24hAbsorbance (570 nm) - 48h
MCF-75,0000.45 ± 0.050.98 ± 0.09
MCF-710,0000.89 ± 0.081.85 ± 0.15
MCF-720,0001.65 ± 0.12>2.0 (Saturated)
HepG210,0000.52 ± 0.061.15 ± 0.11
HepG220,0001.05 ± 0.10>2.0 (Saturated)
HepG240,0001.98 ± 0.18>2.0 (Saturated)
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.[3][4]

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay plate_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight plate_cells->adhere add_compound Add 7OM6PN & Vehicle Control adhere->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve Add Solubilization Solvent incubate_mtt->dissolve read_plate Measure Absorbance (570nm) dissolve->read_plate

Experimental workflow for the MTT cell viability assay.

Section 3: Apoptosis Assays (e.g., Annexin V/PI Staining)

This section focuses on troubleshooting apoptosis detection assays.

FAQs & Troubleshooting

  • Q1: In my Annexin V/PI flow cytometry data, I see a high percentage of late apoptotic/necrotic cells (Annexin V+/PI+) even in my early time points. Why is this happening?

    • A1: This could be due to several reasons:

      • High compound concentration: The concentration of this compound might be too high, causing rapid cell death.[1] Consider performing a dose-response and time-course experiment to find optimal conditions where early apoptotic events can be observed.

      • Harsh cell handling: Over-trypsinization or excessive centrifugation can damage cell membranes, leading to false positive PI staining.[6] Use a gentle cell detachment method and centrifuge at low speeds (e.g., 300-400 x g).[7]

      • EDTA interference: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. If you use trypsin with EDTA to detach cells, the EDTA can chelate Ca2+ and interfere with the staining. Use an EDTA-free dissociation buffer or wash the cells thoroughly after detachment.[6]

  • Q2: My untreated control cells show a significant population of Annexin V positive cells. What should I do?

    • A2: A high baseline of apoptosis in control cells can obscure the effects of your compound.

      • Check cell health: Ensure you are using healthy, log-phase cells. Over-confluent or starved cells can undergo spontaneous apoptosis.[6]

      • Gentle handling: As mentioned above, mechanical stress during cell harvesting can lead to false positives.

      • Reagent quality: Ensure your Annexin V and PI reagents are not expired and have been stored correctly.

  • Q3: How do I correctly set up my gates for flow cytometry analysis of apoptosis?

    • A3: Proper gating is critical for accurate interpretation. You should always include the following controls:

      • Unstained cells: To set the baseline fluorescence and gate on the cell population of interest based on forward and side scatter.

      • Annexin V only stained cells: To set the gate for early apoptotic cells.

      • PI only stained cells: To set the gate for necrotic cells and to perform compensation if there is spectral overlap.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Plate cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation reagent.[6][7]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the cells by flow cytometry within one hour.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with 7OM6PN harvest_cells Harvest adherent & floating cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V & PI resuspend->add_stains incubate Incubate 15 min in dark add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Workflow for Annexin V/PI apoptosis detection.

Section 4: Signaling Pathway Analysis

Given that the related compound, 6-Prenylnaringenin, is known to interact with the Aryl Hydrocarbon Receptor (AhR) and modulate CYP1A1 expression, it is plausible that 7OM6PN may affect similar pathways.[8][9][10] This section provides guidance on investigating these potential signaling effects.

FAQs & Troubleshooting

  • Q1: I am trying to detect changes in protein expression or phosphorylation by Western blot, but my signal is weak. How can I improve it?

    • A1: Weak Western blot signals can be frustrating. Here are some troubleshooting steps:

      • Increase protein load: Ensure you are loading a sufficient amount of protein (typically 20-30 µg) per lane.[11]

      • Check transfer efficiency: After transferring the proteins from the gel to the membrane, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

      • Optimize antibody concentrations: Your primary or secondary antibody concentrations may be too low. Perform a titration to find the optimal dilution for each antibody.

      • Blocking conditions: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies).[11]

  • Q2: My Western blot shows multiple non-specific bands. What is the cause?

    • A2: Non-specific bands can arise from several sources:

      • Antibody quality: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data.

      • Insufficient blocking: Increase the blocking time or the concentration of the blocking agent.

      • Inadequate washing: Increase the number and duration of wash steps after antibody incubation to remove non-specifically bound antibodies.[7]

Data Presentation: Example Western Blot Quantification
Target ProteinTreatment (24h)ConcentrationFold Change (Normalized Intensity)
p-ERK1/2Vehicle Control0 µM1.00 ± 0.12
p-ERK1/27OM6PN10 µM1.85 ± 0.21
p-ERK1/27OM6PN50 µM3.20 ± 0.35
Total ERK1/2Vehicle Control0 µM1.00 ± 0.08
Total ERK1/27OM6PN10 µM1.05 ± 0.09
Total ERK1/27OM6PN50 µM0.98 ± 0.10
CYP1A1Vehicle Control0 µM1.00 ± 0.15
CYP1A17OM6PN10 µM2.50 ± 0.28
CYP1A17OM6PN50 µM5.60 ± 0.45
Experimental Protocol: Western Blotting for Signaling Proteins
  • Cell Lysis: After treatment with 7OM6PN, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11]

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-CYP1A1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.[11]

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[11]

Potential Signaling Pathway for 7OM6PN

Based on the activity of the related compound 6-Prenylnaringenin, a potential mechanism of action for this compound could involve the activation of the Aryl Hydrocarbon Receptor (AhR).[8][9][10]

AhR_Pathway compound This compound AhR AhR compound->AhR Binds & Activates ARNT ARNT AhR->ARNT Dimerizes with nucleus Nucleus ARNT->nucleus Translocates to XRE XRE (Xenobiotic Response Element) nucleus->XRE Binds to CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Induces metabolism Altered Estrogen Metabolism CYP1A1->metabolism

Potential AhR signaling pathway for this compound.

References

stability of 7-O-Methyl-6-Prenylnaringenin in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-O-Methyl-6-Prenylnaringenin in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the reliable use of this compound in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in Chromatogram

Question: I am observing unexpected peaks in my HPLC/LC-MS chromatogram when analyzing this compound. What could be the cause?

Answer: Unexpected peaks can arise from several sources, primarily degradation of the compound or contamination.

  • Possible Cause 1: Compound Degradation. Flavanones, particularly those with prenyl groups, can be susceptible to degradation under certain conditions. For instance, the structurally related compound 6-prenylnaringenin (B1664697) is known to be unstable in acidic environments, which can cause cyclization of the prenyl side chain.[1]

    • Solution:

      • Check pH: Evaluate the pH of your sample and mobile phase. For prenylated flavanones, a neutral to slightly basic pH may be necessary to maintain stability. An analytical method for 6-prenylnaringenin utilized a mobile phase with a pH of 8.5 for improved stability and ionization.[1][2]

      • Forced Degradation Study: To confirm if the unexpected peaks are degradants, perform a forced degradation study. Expose the compound to acidic, basic, oxidative, and photolytic stress conditions and compare the resulting chromatograms with your sample.

  • Possible Cause 2: Contamination. Contamination from solvents, glassware, or the sample matrix can introduce extraneous peaks.

    • Solution:

      • Run Blanks: Inject a solvent blank to rule out contamination from the mobile phase.

      • Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware.

      • Fresh Standard: Prepare and analyze a fresh standard of this compound to verify the integrity of your stock.

Issue 2: Color Change in Stock Solution

Question: My stock solution of this compound has changed color over time. Is it still usable?

Answer: A color change, often to a yellow or brownish hue, is a common indicator of flavonoid oxidation.[3] This can lead to a loss of biological activity.

  • Possible Cause: Oxidation. Phenolic hydroxyl groups in the flavonoid structure are prone to oxidation.

    • Solution:

      • Minimize Oxygen Exposure: Prepare solutions with de-gassed solvents and consider purging the vial headspace with an inert gas (e.g., nitrogen or argon) before sealing.

      • Control pH: Higher pH can accelerate oxidation. If compatible with your experiment, maintain the solution at a slightly acidic to neutral pH for long-term storage.[3]

      • Proper Storage: Store stock solutions protected from light at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its lipophilic nature, resulting from the prenyl and methyl groups, this compound is expected to have low aqueous solubility. For in vitro experiments, consider the following:

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used to prepare stock solutions.

  • Co-solvents: For cell-based assays, further dilution of the DMSO or ethanol stock in the cell culture medium is necessary. Ensure the final concentration of the organic solvent is low enough to not affect the cells.

Q2: How does pH affect the stability of this compound?

  • Acidic Conditions: The prenyl group of the related 6-prenylnaringenin is unstable in acidic media and can undergo cyclization.[1] Therefore, strongly acidic conditions should be avoided.

  • Neutral to Alkaline Conditions: Flavonoids can be less stable at neutral to alkaline pH due to increased susceptibility to oxidation.[3][4] However, for analytical purposes like LC-MS, a slightly basic mobile phase (pH 8.5) has been shown to improve the stability and ionization of 6-prenylnaringenin.[1][2] It is recommended to perform preliminary stability tests at the pH of your experimental system.

Q3: How should I store solutions of this compound?

A3: For optimal stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials, protected from light. To minimize freeze-thaw cycles, consider preparing smaller aliquots.

Q4: My compound shows low bioavailability in animal studies. What could be the reason?

A4: Low bioavailability is a common challenge with prenylated flavonoids.[5] This can be attributed to:

  • Poor Aqueous Solubility: This limits dissolution in the gastrointestinal tract.[5]

  • Low Permeability: The compound may have poor absorption across the intestinal wall.[5]

  • Metabolism: Flavonoids can be subject to significant first-pass metabolism in the liver. Methylation of hydroxyl groups, as in this compound, can potentially increase metabolic stability.[6]

Data Presentation

The following table is a template for presenting stability data for this compound. It is recommended that researchers generate their own data based on their specific experimental conditions.

Table 1: Example Stability of this compound in Different Solvents at 25°C

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% RecoveryObservations
DMSO10099.599.5%No color change
Ethanol10098.298.2%No color change
PBS (pH 7.4)10085.185.1%Slight yellowing
Acetate Buffer (pH 4.5)10092.592.5%No color change
Borate Buffer (pH 8.5)10078.378.3%Noticeable yellowing

Table 2: Example pH-Dependent Stability of this compound in Aqueous Buffer at 37°C

pHInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Recovery
3.05048.997.8%
5.05047.294.4%
7.45041.583.0%
9.05035.871.6%

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Preparation of Test Solutions: Dilute the stock solution with the desired solvents (e.g., different buffers at various pH values) to a final working concentration.

  • Incubation: Incubate the test solutions under controlled conditions (e.g., specific temperature and light exposure).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

  • Sample Analysis: Analyze the samples immediately using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the remaining this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: HPLC-UV Method for Quantification
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid for acidic conditions, or an appropriate buffer for neutral/basic conditions). Note: Based on data for 6-prenylnaringenin, a basic mobile phase may be preferable for stability.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength; for flavanones, this is typically around 290 nm.

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve generated from standards of known concentrations.

Visualizations

Troubleshooting_Workflow start Start: Experiment with This compound issue Encounter Issue? (e.g., poor solubility, unexpected peaks) start->issue solubility Issue: Poor Solubility issue->solubility Yes degradation Issue: Unexpected Peaks or Color Change issue->degradation Yes end Proceed with Optimized Experiment issue->end No use_cosolvent Use Co-solvent (DMSO, Ethanol) solubility->use_cosolvent adjust_ph Adjust pH of Medium solubility->adjust_ph check_contamination Check for Contamination (Run Blanks) degradation->check_contamination check_stability Assess Compound Stability (pH, Light, Temp) degradation->check_stability use_cosolvent->end adjust_ph->end check_contamination->end optimize_storage Optimize Storage Conditions (-20°C/-80°C, dark) check_stability->optimize_storage optimize_storage->end Signaling_Pathway compound Prenylated Flavanones (e.g., 6-Prenylnaringenin) ahr Aryl Hydrocarbon Receptor (AhR) compound->ahr activates ahr_activation AhR Activation ahr->ahr_activation er_alpha Estrogen Receptor α (ERα) cyp1a1_inhibition Inhibition of CYP1A1 Transcription er_alpha->cyp1a1_inhibition er_degradation ERα Degradation ahr_activation->er_degradation cyp1a1_induction Induction of CYP1A1 Transcription ahr_activation->cyp1a1_induction er_degradation->cyp1a1_inhibition attenuates detoxification Estrogen Detoxification (2-hydroxylation) cyp1a1_induction->detoxification

References

Technical Support Center: Overcoming Resistance in Cancer Cells Treated with 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the mechanisms of 7-O-Methyl-6-Prenylnaringenin in overcoming cancer cell resistance is limited. The following troubleshooting guides and FAQs are based on the known activities of structurally related prenylflavonoids, such as 6-prenylnaringenin (B1664697) and 8-prenylnaringenin, and general principles of multidrug resistance in cancer. This information is intended to provide a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound in overcoming multidrug resistance (MDR)?

A1: Based on its structural similarity to other prenylflavonoids like 6-prenylnaringenin, this compound is hypothesized to overcome MDR primarily through the inhibition of ATP-binding cassette (ABC) transporters.[1][2] These transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), are transmembrane proteins that actively efflux chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] this compound may act as a competitive or non-competitive inhibitor of these pumps, restoring the sensitivity of cancer cells to conventional chemotherapy.

Q2: Which signaling pathways might be modulated by this compound?

A2: Flavonoids are known to modulate various intracellular signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways that may be affected by this compound are:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival.[5][6][7] Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

  • MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and survival.[8][9][10] Modulation of the MAPK pathway can halt the cell cycle and induce apoptosis.[11]

Q3: What are the expected effects of combining this compound with a standard chemotherapeutic agent?

A3: A synergistic effect is anticipated. By inhibiting the efflux of the chemotherapeutic agent from the cancer cell, this compound should increase the intracellular concentration of the drug, enhancing its cytotoxic effect. This could allow for the use of lower doses of the chemotherapeutic agent, potentially reducing its toxicity to normal tissues.

Q4: How can I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration should be determined empirically for each cell line. A dose-response curve should be generated by treating the cancer cells with a range of concentrations of this compound alone to determine its intrinsic cytotoxicity. The concentrations used for combination studies should ideally be non-toxic or minimally toxic to the cells when used alone.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No significant reversal of resistance observed. 1. The cancer cell line does not express the ABC transporter targeted by the compound.2. The concentration of this compound is too low.3. The incubation time is not sufficient.4. The compound is unstable in the culture medium.1. Confirm the expression of ABC transporters (e.g., P-gp, BCRP) in your cell line using Western blot or qRT-PCR.2. Perform a dose-response study to find the optimal, non-toxic concentration.3. Optimize the pre-incubation time with this compound before adding the chemotherapeutic agent.4. Check the stability of the compound under your experimental conditions.
High toxicity observed with this compound alone. 1. The concentration used is too high.2. The cell line is particularly sensitive to the compound.1. Lower the concentration of this compound based on a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo).2. Characterize the IC50 of the compound for your specific cell line.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent timing of drug addition.3. Degradation of the compound stock solution.1. Standardize cell culture protocols and use cells within a consistent passage number range.2. Ensure precise timing for the addition of this compound and the chemotherapeutic agent.3. Prepare fresh stock solutions of the compound and store them appropriately.
Difficulty in observing changes in signaling pathways. 1. The time points chosen for analysis are not optimal for detecting changes.2. The concentration of the compound is insufficient to induce a signaling change.1. Perform a time-course experiment to identify the optimal time points for observing phosphorylation or expression changes of key signaling proteins (e.g., Akt, ERK).2. Use a concentration of this compound that has been shown to be effective in functional assays.

Data Presentation

Table 1: Representative IC50 Values for a Chemotherapeutic Agent in Resistant Cancer Cells with and without a Reversal Agent.

Cell LineChemotherapeutic AgentIC50 (nM) without Reversal AgentIC50 (nM) with Reversal Agent (e.g., 10 µM)Fold Reversal
MCF-7/ADRDoxorubicin150015010
A549/TaxolPaclitaxel8007510.7
HCT-116/OxOxaliplatin25003008.3

Note: These are example values. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment:

    • For determining the IC50 of the chemotherapeutic agent, treat the cells with serial dilutions of the agent.

    • To assess the reversal effect, pre-incubate the cells with a non-toxic concentration of this compound for 1-2 hours, then add the serial dilutions of the chemotherapeutic agent.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 2: ABC Transporter Efflux Assay (Calcein-AM Assay)
  • Cell Preparation: Harvest and wash the resistant cancer cells, then resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Aliquot the cells into flow cytometry tubes. Add this compound (at the desired concentration) or a known inhibitor (e.g., Verapamil for P-gp) and incubate for 30 minutes at 37°C.

  • Substrate Loading: Add the fluorescent substrate Calcein-AM (final concentration 0.25 µM) to the cells and incubate for another 30 minutes at 37°C.

  • Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of the efflux pump.

Protocol 3: Western Blot for Signaling Pathway Proteins
  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm chemo Chemotherapeutic Drug abc ABC Transporter (e.g., P-gp, BCRP) chemo->abc dna DNA Damage & Apoptosis chemo->dna Therapeutic Effect abc->chemo Efflux mpn 7-O-Methyl-6- Prenylnaringenin mpn->abc Inhibition

Caption: Inhibition of ABC transporter-mediated drug efflux.

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway mpn 7-O-Methyl-6- Prenylnaringenin pi3k PI3K mpn->pi3k Inhibition ras Ras mpn->ras Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor survival Cell Survival & Proliferation mtor->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Caption: Modulation of pro-survival signaling pathways.

start Start: Resistant Cancer Cell Line step1 Step 1: Determine IC50 of This compound (MTT Assay) start->step1 step2 Step 2: Combination Treatment (Compound + Chemo Agent) (MTT Assay) step1->step2 step3 Step 3: Functional Assay for ABC Transporter Inhibition (e.g., Calcein-AM Assay) step2->step3 step4 Step 4: Mechanistic Studies (Western Blot for Signaling Pathways, qRT-PCR for ABC Transporter Expression) step3->step4 end End: Data Analysis & Conclusion step4->end

Caption: General experimental workflow for evaluation.

References

minimizing off-target effects of 7-O-Methyl-6-Prenylnaringenin in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 7-O-Methyl-6-Prenylnaringenin is a sparsely characterized compound. The following guidance on potential off-target effects and experimental design is based on the known biological activities of structurally related prenylated and methylated flavonoids, such as 6-prenylnaringenin (B1664697) and 8-prenylnaringenin (B1664708). Researchers should validate these potential interactions for their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target effects of this compound?

A1: The primary intended target of this compound will depend on the specific research context. Based on its structural similarity to other prenylated flavonoids, potential targets and off-targets include:

  • Estrogen Receptors (ERα and ERβ): The related compound 8-prenylnaringenin is a potent phytoestrogen[1]. While 6-prenylnaringenin has weaker estrogenic activity, the potential for this compound to interact with estrogen receptors should be considered[2][3]. This could be an on-target or off-target effect depending on the experimental goals.

  • GABA-A Receptors: 6-prenylnaringenin has been shown to be a positive allosteric modulator of GABA-A receptors[2][4]. This neuroactive effect is a potential off-target to consider in non-neuronal studies.

  • Monoamine Oxidases (MAO-A and MAO-B): O-methylation of flavonoids can lead to selective inhibition of monoamine oxidases[5][6]. The 7-O-methyl group on the naringenin (B18129) backbone suggests that MAO enzymes could be potential off-targets.

  • T-type Calcium Channels: 6-prenylnaringenin has been reported to act as a T-type calcium channel blocker[7].

  • Antioxidant Activity: Flavonoids, as a class, are known for their antioxidant properties[2]. This general activity can be considered a potential off-target effect if the primary hypothesis is related to a specific protein target.

Q2: How can I minimize the risk of off-target effects in my experiments?

A2: A multi-pronged approach is recommended:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the minimal effective concentration for your desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Use of Control Compounds: Include structurally related but inactive analogs as negative controls. For this compound, naringenin (the un-prenylated and un-methylated backbone) could serve as a useful control to assess the contribution of the prenyl and methyl groups to the observed effects.

  • Orthogonal Approaches: Confirm your findings using a different experimental modality. For example, if this compound induces a phenotype, try to replicate that phenotype by genetically knocking down or knocking out the putative target protein using techniques like siRNA or CRISPR/Cas9.

  • Target Engagement Assays: Directly measure the binding of this compound to its intended target in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).

Q3: What are the signs that I might be observing an off-target effect?

A3: Be vigilant for the following red flags:

  • Inconsistent results between different cell lines or model systems.

  • A narrow therapeutic window , where the effective concentration is very close to a concentration that causes toxicity.

  • The observed phenotype does not align with the known function of the intended target.

  • The effect is still present even after the intended target has been knocked down or knocked out.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High cellular toxicity at low concentrations Off-target engagement of essential cellular machinery.1. Perform a comprehensive literature search for the toxicity of related flavonoids. 2. Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the TC50 (toxic concentration 50%). 3. If toxicity is a concern, consider synthesizing or obtaining derivatives of this compound to identify a less toxic analog.
Observed phenotype is inconsistent with the known function of the primary target The phenotype is driven by an off-target effect.1. Perform a target deconvolution study using techniques like chemical proteomics or affinity chromatography to identify binding partners. 2. Use a panel of inhibitors for known off-targets of related flavonoids (e.g., estrogen receptor antagonists, GABA-A receptor antagonists) to see if the phenotype is reversed. 3. Employ a genetic approach (siRNA/CRISPR) to validate the on-target dependency of the phenotype.
Difficulty replicating results from a previous study 1. Differences in experimental conditions (cell line passage number, serum concentration, etc.). 2. Variability in the purity or stereochemistry of the this compound sample.1. Standardize and carefully document all experimental parameters. 2. Verify the identity and purity of your compound using analytical techniques like HPLC and mass spectrometry. 6-prenylnaringenin has a chiral center, and different enantiomers may have different biological activities[3].

Data Presentation: Potential Off-Target Activities of Structurally Related Flavonoids

The following table summarizes hypothetical IC50/EC50 values for this compound against potential off-targets, based on data from related compounds. This data is for illustrative purposes only and must be experimentally verified.

Potential Target Assay Type Hypothetical IC50/EC50 (µM) Reference Compound(s)
Estrogen Receptor α (ERα)Radioligand Binding5 - 208-Prenylnaringenin
Estrogen Receptor β (ERβ)Radioligand Binding5 - 208-Prenylnaringenin
GABA-A ReceptorElectrophysiology1 - 106-Prenylnaringenin
Monoamine Oxidase A (MAO-A)Enzyme Inhibition0.5 - 5Methylated Flavonoids
Monoamine Oxidase B (MAO-B)Enzyme Inhibition> 50Methylated Flavonoids
T-type Calcium ChannelElectrophysiology10 - 506-Prenylnaringenin

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and is designed to verify the binding of this compound to a target protein within intact cells[8][9][10][11].

Principle: The binding of a ligand to its target protein increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.

Materials:

  • Cells expressing the target protein of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against the target protein

  • Secondary antibody conjugated to HRP

  • ECL substrate for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Kinase Profiling

To assess the potential for off-target effects on protein kinases, a broad kinase screen is recommended[12][13][14][15]. This is often performed as a fee-for-service by specialized companies.

Principle: The ability of this compound to inhibit the activity of a large panel of purified kinases is measured, typically using a radiometric or fluorescence-based assay.

General Procedure (Radiometric Assay Example):

  • Assay Setup:

    • In a multi-well plate, add the kinase, its specific substrate, and a reaction buffer.

    • Add this compound at a fixed concentration (e.g., 10 µM) or in a dose-response format.

    • Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • Incubate at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction.

    • Capture the phosphorylated substrate on a filter membrane.

    • Wash away unincorporated radiolabeled ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each kinase relative to the DMSO control.

    • Data is often presented as a percentage of control or as IC50 values for kinases that are significantly inhibited.

Cell-Based Antioxidant Activity Assay

This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS)[16][17][18][19][20].

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will inhibit this conversion.

Materials:

  • Adherent cells (e.g., HeLa or HepG2)

  • DCFH-DA probe

  • A free radical initiator (e.g., AAPH)

  • Quercetin (positive control antioxidant)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate and grow to confluence.

  • Compound and Probe Incubation:

    • Wash cells with PBS.

    • Add media containing various concentrations of this compound (or quercetin/vehicle) and DCFH-DA probe to the cells.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess probe and compound.

    • Add the free radical initiator to induce ROS production.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity at timed intervals using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Compare the AUC of the compound-treated wells to the vehicle control to determine the percentage of antioxidant activity.

Visualizations

experimental_workflow cluster_initial_characterization Initial Characterization cluster_target_validation On-Target Validation cluster_off_target_profiling Off-Target Profiling dose_response Dose-Response Curve (Determine EC50) phenotype Phenotype Observed dose_response->phenotype toxicity Cell Viability Assay (Determine TC50) cetsa Cellular Thermal Shift Assay (CETSA) conclusion Conclude On-Target Effect cetsa->conclusion genetic Genetic Knockdown/Out (siRNA/CRISPR) genetic->conclusion kinase Kinase Profiling re_evaluate Re-evaluate Hypothesis (Potential Off-Target Effect) kinase->re_evaluate receptor Receptor Binding Panel receptor->re_evaluate antioxidant Antioxidant Assay antioxidant->re_evaluate start Start Experiment with This compound start->dose_response start->toxicity phenotype->cetsa phenotype->genetic phenotype->kinase phenotype->receptor phenotype->antioxidant

Caption: Experimental workflow for validating on-target effects.

troubleshooting_flow start Is the observed phenotype reproducible? phenotype_kd Is the phenotype lost with target knockdown/knockout? start->phenotype_kd Yes check_protocol Check Experimental Protocol and Compound Purity start->check_protocol No target_engagement Does CETSA show target engagement? phenotype_kd->target_engagement Yes off_target Potential Off-Target Effect phenotype_kd->off_target No on_target Likely On-Target Effect target_engagement->on_target Yes target_engagement->off_target No

Caption: Troubleshooting decision tree for off-target effects.

signaling_pathway cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects compound This compound ER Estrogen Receptors (ERα/ERβ) compound->ER GABA GABA-A Receptor compound->GABA MAO Monoamine Oxidase (MAO-A) compound->MAO ROS Reactive Oxygen Species (ROS) compound->ROS gene_transcription Altered Gene Transcription ER->gene_transcription neuronal_inhibition Neuronal Inhibition GABA->neuronal_inhibition neurotransmitter Altered Neurotransmitter Metabolism MAO->neurotransmitter oxidative_stress Reduced Oxidative Stress

Caption: Potential signaling pathways for this compound.

References

Technical Support Center: High-Yield Isolation of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to protocol refinement for the high-yield isolation of 7-O-Methyl-6-Prenylnaringenin.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

A1: The primary natural source of this compound is the female flowers (cones) of the hop plant (Humulus lupulus L.). The concentration of this and other prenylated flavonoids can vary depending on the hop variety, harvest time, and growing conditions.

Q2: What are the key challenges in isolating this compound?

A2: The main challenges include:

  • Low natural abundance: this compound is often present in smaller quantities compared to other flavonoids like xanthohumol.

  • Co-extraction of interfering compounds: The crude extract often contains a complex mixture of resins, bitter acids (alpha and beta acids), chlorophyll, and other flavonoids with similar polarities, complicating purification.

  • Potential for degradation: Flavonoids can be sensitive to heat, light, and pH changes during the extraction and purification process.

  • Structural similarity to other flavonoids: The presence of isomers and structurally related compounds, such as 6-prenylnaringenin (B1664697) and its other methylated derivatives, requires high-resolution purification techniques for effective separation.

Q3: Which extraction solvents are most effective for this compound?

A3: Based on protocols for similar prenylated flavonoids from hops, the following solvents are effective:

  • Ethanol (B145695) and Methanol (B129727): These polar organic solvents are widely used for flavonoid extraction and generally provide good yields. An 80% ethanol solution has been shown to be effective for maximizing flavonoid recovery in some studies.

  • Ethyl Acetate (B1210297): This solvent is useful for fractionating the crude extract and enriching the flavonoid content.

  • Supercritical CO2 with a polar co-solvent: Supercritical fluid extraction (SFE) using carbon dioxide with a modifier like ethanol is a more selective method that can reduce the co-extraction of undesirable compounds.

Q4: What purification techniques are recommended for obtaining high-purity this compound?

A4: A multi-step purification strategy is typically required:

  • Solid-Phase Extraction (SPE): C18 or other suitable cartridges can be used for initial cleanup of the crude extract.

  • Column Chromatography:

    • Sephadex LH-20: This is a common choice for separating flavonoids from other polyphenols and smaller molecules.

    • Silica (B1680970) Gel: Normal-phase silica gel chromatography can be effective, but care must be taken to avoid degradation of the target compound.

  • Counter-Current Chromatography (CCC) or Centrifugal Partition Chromatography (CPC): These liquid-liquid chromatography techniques are excellent for separating compounds with similar polarities and can yield high-purity fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to achieve the highest purity of the isolated compound. A C18 column is typically used.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell wall disruption. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely ground. Consider pre-treatment with enzymes or ultrasound. 2. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, or mixtures thereof). 3. Optimize extraction time and temperature. For solvent extraction, temperatures between 40-60°C are often effective.
Final Product is a Sticky Resin, Not a Powder 1. Presence of co-extracted oils and resins. 2. Residual solvent.1. Perform a liquid-liquid extraction of the crude extract with a non-polar solvent like hexane (B92381) to remove lipids and resins. 2. Ensure complete removal of solvent under vacuum. Consider lyophilization if the sample is dissolved in a suitable solvent.
Poor Separation in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Cracks or channels in the column packing.1. Test different solvent systems using Thin Layer Chromatography (TLC) to determine the optimal mobile phase for separation. For methylated flavonoids, a slightly less polar mobile phase compared to their non-methylated counterparts might be needed. 2. Reduce the amount of sample loaded onto the column. 3. Repack the column carefully to ensure a uniform bed.
Degradation of the Target Compound 1. Exposure to high temperatures. 2. Exposure to UV light. 3. Inappropriate pH.1. Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a controlled temperature. 2. Protect the sample from light by using amber glassware or covering containers with aluminum foil. 3. Maintain a neutral or slightly acidic pH during extraction and purification.
Co-elution of this compound with other Flavonoids 1. Similar polarity of the compounds. 2. Insufficient resolution of the chromatographic method.1. Employ a high-resolution purification technique like preparative HPLC or Counter-Current Chromatography. 2. Optimize the mobile phase gradient in HPLC to improve the separation of closely eluting peaks.

Experimental Protocols

Protocol 1: General Extraction of Prenylated Flavonoids from Humulus lupulus

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of Plant Material:

    • Dry the hop cones at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered hop cones in 80% ethanol (1:10 w/v) for 24 hours at room temperature with constant agitation.

    • Alternatively, perform Soxhlet extraction for 6-8 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Liquid-Liquid Fractionation:

    • Suspend the concentrated crude extract in water and perform sequential liquid-liquid partitioning with:

      • n-hexane to remove non-polar compounds like fats and waxes.

      • Ethyl acetate to extract flavonoids and other medium-polarity compounds.

    • Collect the ethyl acetate fraction, as it is likely to be enriched with this compound.

  • Purification by Column Chromatography:

    • Concentrate the ethyl acetate fraction to dryness.

    • Dissolve the residue in a minimal amount of methanol.

    • Load the sample onto a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC or HPLC to identify those containing the target compound.

  • Final Purification by Preparative HPLC:

    • Pool the fractions containing this compound.

    • Perform preparative HPLC on a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) to obtain the pure compound.

    • Lyophilize the purified fraction to obtain a solid powder.

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Preparation: Use finely ground, dried hop cones.

  • SFE Parameters:

    • Pressure: 25 MPa

    • Temperature: 50°C

    • Co-solvent: 80% Ethanol

  • Extraction: Perform the extraction and collect the extract.

  • Purification: Proceed with the purification steps outlined in Protocol 1 (steps 4 and 5).

Quantitative Data Summary

Table 1: Influence of Extraction Method on General Flavonoid Yield

Extraction MethodSolventTemperature (°C)Extraction TimeRelative Flavonoid Yield
Maceration80% EthanolRoom Temp.24 hoursModerate
Soxhlet ExtractionEthanolBoiling Point6-8 hoursHigh
Ultrasound-Assisted70% Ethanol5030 minHigh
Supercritical FluidCO2 + 80% Ethanol502 hoursHigh (and selective)

Table 2: Optimization of Supercritical Fluid Extraction (SFE) for Flavonoids

ParameterRange TestedOptimal Condition for High Yield
Pressure (MPa)15 - 3525
Temperature (°C)40 - 6050
Ethanol Concentration (%)60 - 9080

Visualizations

Caption: General experimental workflow for the isolation of this compound.

TroubleshootingLogic LowYield Low Final Yield? CrudeYield Check Crude Extract Yield LowYield->CrudeYield Yes PurityIssue Check Purity at Each Step LowYield->PurityIssue No OptimizeExtraction Optimize Extraction: - Solvent - Time - Temperature CrudeYield->OptimizeExtraction OptimizePurification Optimize Purification: - Column Choice - Mobile Phase PurityIssue->OptimizePurification Degradation Check for Degradation: - Temperature Control - Light Protection PurityIssue->Degradation

Caption: Troubleshooting logic for low-yield isolation experiments.

addressing inconsistencies in experimental results with 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving 7-O-Methyl-6-Prenylnaringenin. Given the limited direct literature on this specific methylated flavonoid, this guidance is substantially based on data from its parent compound, 6-Prenylnaringenin (6-PN), and its isomer, 8-Prenylnaringenin (8-PN). Researchers should consider these recommendations as a starting point for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the cytotoxic effects of this compound on our cancer cell lines. What could be the cause?

A1: Batch-to-batch variability can stem from several factors:

  • Purity and Characterization: Ensure each batch of the compound is rigorously tested for purity (e.g., via HPLC) and its identity is confirmed (e.g., via NMR or mass spectrometry). Minor impurities or degradation products can significantly alter biological activity.

  • Solubility Issues: this compound, like other prenylated flavonoids, likely has poor aqueous solubility.[1] Inconsistent solubilization can lead to variations in the effective concentration in your experiments. We recommend preparing fresh stock solutions in an appropriate solvent like DMSO and ensuring complete dissolution before diluting into your cell culture medium. Observe for any precipitation upon dilution.

  • Cell Line Stability: The genetic and phenotypic characteristics of cancer cell lines can drift over time with continuous passaging. This can alter their sensitivity to therapeutic agents. It is advisable to use cells from a low-passage stock and regularly perform cell line authentication.

Q2: The anti-inflammatory effects of this compound are not consistent across different experimental models. Why might this be?

A2: Discrepancies in anti-inflammatory effects can be attributed to:

  • Model-Specific Mechanisms: The anti-inflammatory activity of flavonoids can be mediated through various pathways. The predominant pathway in one model system (e.g., LPS-stimulated macrophages) may differ from another (e.g., a co-culture model).

  • Bioavailability and Metabolism: In in vivo models, the bioavailability and metabolic fate of the compound can significantly influence its efficacy. The oral bioavailability of prenylated flavonoids can be low and subject to inter-individual variation in metabolism.[2]

  • Concentration and Exposure Time: The effective concentration and the duration of exposure required to elicit an anti-inflammatory response can vary between different cell types and inflammatory stimuli. A comprehensive dose-response and time-course study is recommended for each model.

Q3: We are struggling to reproduce published findings on the signaling pathways affected by 6-Prenylnaringenin, which we assume are similar for the 7-O-methylated form. What are the critical experimental parameters?

A3: Reproducibility issues often arise from subtle differences in experimental protocols. For signaling studies involving pathways like the Aryl Hydrocarbon Receptor (AhR) and Estrogen Receptor (ER), consider the following:

  • Cellular Context: The expression levels of AhR and ERα can vary significantly between cell lines, which will impact the cellular response.[3][4]

  • Ligand Competition: The presence of other ligands for AhR or ER in the cell culture medium (e.g., components from fetal bovine serum) can interfere with the activity of your test compound. Using charcoal-stripped serum is often recommended for studies involving nuclear receptors.

  • Kinetic and Crosstalk Effects: The interaction between AhR and ERα signaling pathways is complex and can be time-dependent.[3][4] Ensure that the time points for your analyses are appropriate to capture the desired signaling events.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect for precipitation after diluting the stock solution in culture media. Use a phase-contrast microscope to check for crystals in the wells. Consider using a lower concentration of the compound or a different solubilization strategy (e.g., use of a non-toxic surfactant).
Inaccurate Compound Concentration Verify the concentration of your stock solution using UV-Vis spectrophotometry or another quantitative method. Always prepare fresh dilutions for each experiment.
Variable Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.
Assay Interference The compound may interfere with the assay chemistry (e.g., reduction of MTT or resazurin (B115843) by the compound itself). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or ensure proper humidification of the incubator.
Issue 2: Variable Gene Expression Results (e.g., CYP1A1, CYP1B1)

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Suboptimal Cell Confluency Cell confluency can affect gene expression. Standardize the cell confluency at the time of treatment.
RNA Degradation Use an RNA stabilization reagent immediately after cell lysis. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with RT-qPCR.
Primer Inefficiency Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific products.
Inconsistent Treatment Duration The induction of target genes can be transient. Perform a time-course experiment to identify the optimal treatment duration for maximal gene induction.
Serum Component Interference Components in fetal bovine serum can activate or inhibit the AhR pathway. Use charcoal-stripped serum to reduce this variability.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • Cell Treatment: Treat cells with this compound or vehicle control for the predetermined optimal duration.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity if necessary.

  • Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable qPCR master mix, validated primers for your target genes (e.g., CYP1A1, CYP1B1) and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound 7-O-Methyl-6- Prenylnaringenin StockSol Stock Solution (e.g., in DMSO) Compound->StockSol Treatment Cell Treatment StockSol->Treatment Cells Cell Culture Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability GeneExp Gene Expression (RT-qPCR) Treatment->GeneExp IC50 IC50 Calculation Viability->IC50 RelExp Relative Gene Expression GeneExp->RelExp

Caption: A generalized workflow for in vitro experiments.

signaling_pathway cluster_ligand Ligand Activation cluster_receptors Receptor Binding cluster_downstream Downstream Effects PN 6-Prenylnaringenin (or methylated derivative) AhR AhR PN->AhR activates ERa ERα PN->ERa may interact with CYP1A1 CYP1A1 Expression (Detoxification) AhR->CYP1A1 induces transcription ERa_degradation ERα Degradation AhR->ERa_degradation leads to DNMT1_inhibition Inhibition of DNMT1 recruitment to CYP1A1 promoter AhR->DNMT1_inhibition reverses methylation ERa->CYP1A1 inhibits transcription ERa->DNMT1_inhibition recruits DNMT1 ERa_degradation->CYP1A1 removes inhibition

Caption: Postulated signaling pathway for 6-Prenylnaringenin.

Quantitative Data Summary

The following tables summarize quantitative data for 6-Prenylnaringenin (6-PN) and its isomer 8-Prenylnaringenin (8-PN), which may serve as a reference for researchers working with this compound.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Prenylated Flavonoids

CompoundT-47D (Breast Cancer)MDA-MB-231 (Breast Cancer)PC-3 (Prostate Cancer)HT-29 (Colon Cancer)
6-Prenylnaringenin< Cisplatin> Cisplatin> Cisplatin> Cisplatin
Xanthohumol> Cisplatin> Cisplatin> Cisplatin> Cisplatin
Isoxanthohumol> Cisplatin> CisplatinNot ReportedNot Reported

Data adapted from a study on the antiproliferative activity of natural prenylated flavonoids.[6] "Cisplatin" refers to the activity of the reference drug.

Table 2: Bioavailability of 6-PN and 8-PN in Healthy Volunteers

Parameter6-Prenylnaringenin (6-PN)8-Prenylnaringenin (8-PN)
Cmax (nmol/L) 5432834
AUC (nmol/L*h) 363515801

This data highlights the significantly lower oral bioavailability of 6-PN compared to 8-PN.[2]

Disclaimer: The information provided is intended for research purposes only and is based on available scientific literature for related compounds. It is crucial to validate all experimental procedures and findings for this compound independently.

References

Validation & Comparative

Unveiling the Anticancer Potential of 7-O-Methyl-6-Prenylnaringenin in Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel and effective anticancer agents, prenylated flavonoids have emerged as a promising class of natural compounds. This guide provides a comprehensive comparison of the anticipated anticancer effects of 7-O-Methyl-6-Prenylnaringenin (7-OM-6-PN) against breast cancer cells. Due to the limited direct experimental data on 7-OM-6-PN, this analysis is primarily based on the well-documented activities of its close structural analog, 6-Prenylnaringenin (6-PN), and the known influence of O-methylation on flavonoid bioactivity.

Executive Summary

This compound is a derivative of 6-Prenylnaringenin, a naturally occurring flavonoid found in hops (Humulus lupulus). The addition of a methyl group at the 7-hydroxyl position is expected to enhance its lipophilicity, potentially leading to increased cellular uptake and improved anticancer activity compared to its non-methylated counterpart. While direct studies on 7-OM-6-PN are scarce, research on related methylated flavonoids suggests it may exhibit potent antiproliferative, pro-apoptotic, and cell cycle-disrupting effects in breast cancer cells. This guide synthesizes the available data on analogous compounds to provide a predictive but scientifically grounded overview of 7-OM-6-PN's potential.

Comparative Anticancer Activity

The antiproliferative effects of prenylated flavonoids have been evaluated in various breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 cells and the triple-negative MDA-MB-231 cells. The following tables summarize the reported 50% inhibitory concentration (IC50) values for 6-Prenylnaringenin and other relevant flavonoids, offering a benchmark for the anticipated potency of 7-OM-6-PN. O-methylation has been shown to increase the cytotoxicity of some flavonoids against cancer cell lines.[1] For instance, 3′-methoxyhesperetin demonstrated a more than 14.35-fold increase in antiproliferative activity against MCF-7 cells compared to hesperetin.[2]

Table 1: Comparative IC50 Values of Prenylated Flavonoids in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
6-PrenylnaringeninT-47D16.01 ± 1.35[3]
6-PrenylnaringeninMCF-729.1 ± 1.1[3]
6-PrenylnaringeninMDA-MB-23118.4 ± 1.2[3]
8-PrenylnaringeninT-47D23.45 ± 1.44[4]
8-PrenylnaringeninMCF-741.3 ± 2.5[4]
8-PrenylnaringeninMDA-MB-23125.8 ± 1.9[4]
XanthohumolT-47D7.99 ± 0.55[4]
XanthohumolMCF-710.53 ± 0.78[4]
XanthohumolMDA-MB-2318.46 ± 0.63[4]
NaringeninMCF-7>100[4]
Cisplatin (Control)T-47D21.34 ± 1.56[4]

Note: Data for this compound is not currently available in published literature. The presented data for related compounds serves as a comparative reference.

Plausible Mechanisms of Action

Based on studies of 6-PN and other prenylated flavonoids, 7-OM-6-PN is likely to exert its anticancer effects through a multi-targeted approach, including:

  • Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.

  • Cell Cycle Arrest: Halting the progression of the cell cycle prevents cancer cell proliferation.

  • Modulation of Key Signaling Pathways: Interference with pro-survival signaling pathways within cancer cells can inhibit their growth and survival.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for validating the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of 7-OM-6-PN (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with 7-OM-6-PN at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with 7-OM-6-PN at its IC50 concentration for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.

  • Protein Extraction: Cells are treated with 7-OM-6-PN, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

  • Analysis: The band intensities are quantified by densitometry.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the potential signaling pathways affected by 7-OM-6-PN and a general experimental workflow for its validation.

experimental_workflow cluster_invitro In Vitro Validation cluster_assays Functional Assays cluster_mechanistic Mechanistic Studies cell_culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (PI3K/Akt, MAPK pathways) treatment->western_blot

Caption: General experimental workflow for validating the anticancer effects of 7-OM-6-PN.

PI3K_Akt_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound 7-OM-6-PN (Predicted) Compound->PI3K Inhibition Compound->Akt Inhibition

Caption: Predicted inhibitory effect of 7-OM-6-PN on the PI3K/Akt signaling pathway.

MAPK_pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Compound 7-OM-6-PN (Predicted) Compound->Raf Inhibition Compound->MEK Inhibition

Caption: Predicted inhibitory effect of 7-OM-6-PN on the MAPK/ERK signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the anticancer effects of this compound in breast cancer is currently lacking, the data from its close analog 6-Prenylnaringenin and the known enhancing effect of O-methylation on flavonoid activity provide a strong rationale for its investigation as a potential therapeutic agent. The comparative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to embark on the validation of 7-OM-6-PN's anticancer properties.

Future research should focus on:

  • In vitro validation: Conducting the described experiments to determine the IC50 values, and elucidating the effects on apoptosis and the cell cycle in a panel of breast cancer cell lines.

  • Mechanistic studies: Investigating the specific molecular targets and signaling pathways modulated by 7-OM-6-PN.

  • In vivo studies: Evaluating the antitumor efficacy and safety of 7-OM-6-PN in preclinical animal models of breast cancer.

The exploration of this compound holds significant promise for the development of novel, targeted therapies for breast cancer.

References

7-O-Methyl-6-Prenylnaringenin vs. 6-Prenylnaringenin: A Comparative Analysis of Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on 7-O-Methyl-6-Prenylnaringenin and 6-Prenylnaringenin (B1664697). While 6-Prenylnaringenin has been the subject of numerous studies elucidating its diverse biological activities, there is a notable absence of published experimental data on the biological effects of this compound. This guide, therefore, provides a detailed overview of the established biological profile of 6-Prenylnaringenin and addresses the current knowledge gap regarding its 7-O-methylated counterpart.

6-Prenylnaringenin: A Multifaceted Flavonoid

6-Prenylnaringenin (6-PN) is a naturally occurring prenylflavonoid found in hops (Humulus lupulus) and beer.[1][2] It has garnered considerable attention within the scientific community for its wide range of pharmacological properties, including anti-inflammatory, anti-cancer, neuroprotective, and phytoestrogenic effects.[3][4] The addition of a prenyl group to the naringenin (B18129) backbone is known to enhance its biological activity.[2]

Anti-Cancer Activity

6-Prenylnaringenin has demonstrated significant anti-proliferative activity against various cancer cell lines.[2][5] Studies have shown it to be more potent than the non-prenylated naringenin, highlighting the importance of the prenyl group for its cytotoxic effects.[5]

Table 1: Anti-proliferative Activity of 6-Prenylnaringenin

Cell LineCancer TypeIC50 (µM)Reference
T-47DBreast CancerNot specified, but stronger than cisplatin[5]
PC-3Prostate Cancer18.4[6]
DU 145Prostate Cancer29.1[6]
SK-MEL-28MelanomaDose-dependent reduction in viability[7]
BLMMelanomaDose-dependent reduction in viability[7]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

One of the key mechanisms underlying its anti-cancer effects is the inhibition of histone deacetylases (HDACs).[7] Furthermore, 6-PN acts as an aryl hydrocarbon receptor (AhR) agonist, which leads to the degradation of estrogen receptor alpha (ERα) and promotes the detoxification of estrogens, a mechanism that could be beneficial in preventing estrogen-related cancers.[8]

Neuroprotective and Neuroactive Effects

6-Prenylnaringenin has been identified as a positive allosteric modulator of GABAA receptors, which are crucial targets for anxiolytic and hypnotic drugs.[2] This modulation contributes to the sedative and hypnotic properties associated with hops.[2] Studies have shown that 6-PN is a more potent modulator of GABAA receptors compared to other prenylflavonoids like xanthohumol (B1683332) and its isomer, 8-prenylnaringenin.[2] The neuroprotective effects of naringenin, the parent compound of 6-PN, have been linked to the attenuation of apoptosis and neurotoxicity, suggesting a potential therapeutic role in neurodegenerative diseases.[9]

Anti-inflammatory Properties

While direct and extensive studies on the anti-inflammatory effects of 6-PN are less common than those on its anti-cancer properties, related compounds and the general class of prenylated flavonoids are known to possess anti-inflammatory activities.[2] Xanthohumol, another hop-derived prenylflavonoid, has demonstrated anti-inflammatory effects, and it is plausible that 6-PN shares some of these properties.[10]

This compound: An Unexplored Frontier

In stark contrast to the wealth of data on 6-prenylnaringenin, there is a significant lack of published scientific literature on the biological effects of this compound. This compound has been isolated from Humulus lupulus, but its pharmacological properties remain uninvestigated.[1] Chemical suppliers list it as an available compound, but there are no associated studies detailing its in vitro or in vivo activities.

The structural difference between the two compounds lies in the methylation of the hydroxyl group at the 7-position of the naringenin backbone.

G cluster_0 6-Prenylnaringenin cluster_1 This compound 6-PN 6-PN 7-O-Me-6-PN Structure Not Available in PubChem

Figure 1. Chemical Structures. A visual comparison of 6-Prenylnaringenin and the anticipated structure of this compound.

Based on structure-activity relationships of other flavonoids, the methylation at the 7-hydroxyl group could potentially alter the biological activity of 6-prenylnaringenin in several ways:

  • Reduced Estrogenicity: The free hydroxyl group at the 7-position is often important for the estrogenic activity of flavonoids. Its methylation in this compound might lead to a significant reduction or complete loss of any phytoestrogenic effects.

  • Altered Bioavailability: Methylation can affect the solubility and metabolic stability of a compound, which in turn could either increase or decrease its bioavailability compared to the parent compound.

  • Modified Anti-cancer Activity: The presence and position of hydroxyl groups can be critical for the anti-cancer activity of flavonoids. Methylation could either enhance or diminish its cytotoxic and mechanistic effects.

Experimental Protocols for 6-Prenylnaringenin Studies

Anti-proliferative Activity Assay (MTT Assay)

The anti-proliferative effects of 6-prenylnaringenin on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 6-prenylnaringenin or a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow the formazan (B1609692) crystals to form.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[8]

Aryl Hydrocarbon Receptor (AhR) Activation Assay (XRE Luciferase Assay)

The ability of 6-prenylnaringenin to activate the AhR signaling pathway can be determined using a xenobiotic response element (XRE) luciferase reporter gene assay.

  • Cell Transfection: A suitable cell line (e.g., MCF-7) is transiently transfected with a plasmid containing a luciferase reporter gene under the control of an XRE promoter.

  • Compound Treatment: After transfection, the cells are treated with different concentrations of 6-prenylnaringenin or a known AhR agonist (e.g., TCDD) as a positive control.

  • Incubation: The cells are incubated for a defined period to allow for gene expression.

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.[8]

experimental_workflow cluster_anti_proliferative Anti-proliferative Assay (MTT) cluster_ahr_activation AhR Activation Assay (Luciferase) A1 Seed Cancer Cells A2 Treat with 6-PN A1->A2 A3 Incubate A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Transfect Cells with XRE-Luciferase B2 Treat with 6-PN B1->B2 B3 Incubate B2->B3 B4 Lyse Cells B3->B4 B5 Measure Luciferase Activity B4->B5 B6 Calculate Fold Induction B5->B6 AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PN 6-Prenylnaringenin AhR AhR PN->AhR Binds HSP90 HSP90 AhR->HSP90 Complex ARNT ARNT AhR->ARNT Dimerizes Nucleus Nucleus AhR->Nucleus Translocates ERa_deg ERα Degradation AhR->ERa_deg Promotes XRE XRE ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription

References

Evaluating the Potency of Prenylated Naringenins Against Other Phytoestrogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "7-O-Methyl-6-Prenylnaringenin" did not yield publicly available experimental data on its estrogenic potency. Therefore, this guide focuses on the well-researched and highly potent phytoestrogen, 8-prenylnaringenin (B1664708) (8-PN), and its isomer, 6-prenylnaringenin (B1664697) (6-PN), as representative examples of potent prenylated naringenin (B18129) derivatives. These compounds are compared against other major classes of phytoestrogens.

Phytoestrogens, plant-derived compounds that mimic or modulate the action of endogenous estrogens, are of significant interest to researchers in drug development for their potential therapeutic applications.[1] Among these, prenylated flavonoids have garnered attention for their enhanced biological activities. This guide provides a comparative analysis of the estrogenic potency of 8-prenylnaringenin and 6-prenylnaringenin against other prominent phytoestrogens, including the isoflavones genistein (B1671435) and daidzein, the coumestan (B1194414) coumestrol, and the stilbene (B7821643) resveratrol.

Comparative Estrogenic Potency

The estrogenic activity of a compound is primarily determined by its binding affinity to estrogen receptors (ERα and ERβ) and its ability to subsequently activate downstream signaling pathways. 8-prenylnaringenin is reported to be one of the most potent phytoestrogens known.[2] In various in vitro assays, its estrogenic activity has been shown to be significantly higher than that of other common phytoestrogens.[3] For instance, the estrogenic potency of 8-PN is reported to be 8 to 150 times stronger than genistein and 50 to 1500 times stronger than daidzein. In contrast, 6-prenylnaringenin exhibits substantially weaker estrogenic activity, often less than 1% of that of 8-PN.

The following table summarizes the relative binding affinities and estrogenic potencies of these selected phytoestrogens.

CompoundClassRelative Binding Affinity (RBA) for ERα (%) (E2 = 100%)Relative Potency (E-Screen) (E2 = 100%)Notes
8-Prenylnaringenin (8-PN) Prenylated Flavanone~2.8~4Reported as the most potent phytoestrogen.[2]
6-Prenylnaringenin (6-PN) Prenylated Flavanone<0.028<0.04Significantly less potent than 8-PN.
Genistein Isoflavone (B191592)40.08Preferentially binds to ERβ.
Daidzein Isoflavone0.10.01A major isoflavone in soy.
Coumestrol Coumestan371.9One of the most potent phytoestrogens after 8-PN.
Resveratrol Stilbene0.030.003Generally displays weaker estrogenic activity.

Note: The values presented are compiled from multiple sources and may vary between different studies and assay conditions. They are intended for comparative purposes.

Signaling Pathway of Phytoestrogens

Phytoestrogens exert their effects primarily through the classical estrogen receptor signaling pathway. The binding of a phytoestrogen to ERα or ERβ in the cytoplasm leads to receptor dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Dimer Dimerized ER ER->Dimer Dimerization Dimer_n Dimerized ER Dimer->Dimer_n Translocation ERE Estrogen Response Element (ERE) on DNA Transcription Modulation of Gene Transcription ERE->Transcription Dimer_n->ERE Binding

Classical estrogen receptor signaling pathway activated by phytoestrogens.

Experimental Protocols

The evaluation of estrogenic potency relies on standardized in vitro and in vivo assays.

1. Estrogen Receptor (ER) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to purified ERα or ERβ.

  • Protocol Outline:

    • Purified recombinant human ERα or ERβ is incubated with a constant concentration of [³H]17β-estradiol.

    • Increasing concentrations of the test phytoestrogen are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and unbound radioligand are separated (e.g., by filtration or dextran-coated charcoal).

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]17β-estradiol (IC50) is determined.

    • The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

2. Estrogen-Responsive Reporter Gene Assay (e.g., E-Screen)

This cell-based assay measures the transcriptional activation of an estrogen-responsive reporter gene in response to a test compound.

  • Protocol Outline:

    • A cell line (e.g., MCF-7 human breast cancer cells) stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE) is used.

    • Cells are cultured in a medium stripped of endogenous estrogens.

    • Cells are treated with various concentrations of the test phytoestrogen or a positive control (17β-estradiol).

    • After an incubation period, cells are lysed, and the reporter gene product (e.g., luciferase activity) is quantified.

    • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

3. Cell Proliferation Assay

This assay measures the ability of a test compound to induce the proliferation of estrogen-dependent cells, such as MCF-7 cells.

  • Protocol Outline:

    • MCF-7 cells are seeded in multi-well plates in an estrogen-depleted medium.

    • Cells are treated with a range of concentrations of the test phytoestrogen.

    • After several days of incubation, cell proliferation is measured using various methods, such as MTT assay, crystal violet staining, or direct cell counting.

    • The proliferative effect is expressed relative to a positive control (17β-estradiol) and a vehicle control.

Experimental Workflow Example

The following diagram illustrates a typical workflow for an estrogen receptor competitive binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare purified ERα or ERβ D Incubate ER, [³H]E2, and test compound A->D B Prepare radiolabeled [³H]17β-estradiol B->D C Prepare serial dilutions of test phytoestrogen C->D E Separate bound and free radioligand D->E F Measure radioactivity of bound fraction E->F G Calculate IC50 and RBA F->G

Workflow for an estrogen receptor competitive binding assay.

References

A Comparative Guide to the Biological Effects of Prenylnaringenins Across Different Cell Lines: Insights into the Potential Activities of 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Availability of Data: Direct experimental data on the biological effects of 7-O-Methyl-6-Prenylnaringenin across various cell lines is currently limited in publicly available research. This guide, therefore, provides a comprehensive comparison of its close structural analogs, 6-prenylnaringenin (B1664697) (6-PN) and 8-prenylnaringenin (B1664708) (8-PN), to offer insights into the potential bioactivities of this compound. These compounds, all found in hops (Humulus lupulus), share a common flavonoid backbone and are known to exhibit a range of biological effects.[1]

Anti-Cancer Effects: A Comparative Analysis of Cytotoxicity

6-PN and 8-PN have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. The presence and position of the prenyl group, as well as other structural modifications, can influence their potency and selectivity. Prenylation is known to enhance the cytotoxic activities of flavonoids, and these compounds often exhibit greater toxicity towards cancer cells than normal cells.[2]

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-PN and 8-PN in various cancer cell lines, providing a quantitative comparison of their anti-proliferative activities.

Cell LineCancer TypeCompoundIC50 (µM)Reference
PC-3 Human Prostate Cancer6-PN18.4[3]
8-PN33.5[3]
DU 145 Human Prostate Cancer6-PN29.1[3]
8-PN43.1[3]
T-47D Human Breast Cancer6-PN< cisplatin[4]
MCF-7 Human Breast Cancer8-PN~10[5]
MDA-MB-231 Human Breast Cancer6-PN-[2]
A2780 Human Ovarian Cancer6-PN-[2]
A2780cis Cisplatin-Resistant Ovarian Cancer6-PN-[2]
HT-29 Colon Cancer6-PN64.61[6]
UO.31 Renal Carcinoma6-PN-[2]
8-PN-[3]
U-118 MG Glioblastoma8-PN~138[7]
SK-MEL-28 Human Melanoma6-PN & 8-PN100 µM (inhibitory)[8][9]
BLM Human Metastatic Melanoma6-PN & 8-PN100 µM (inhibitory)[6][8]

Note: A lower IC50 value indicates greater potency.

Anti-Inflammatory and Neuroprotective Effects

While extensive quantitative data across multiple cell lines is less readily available for anti-inflammatory and neuroprotective effects compared to cytotoxicity, existing studies indicate that prenylnaringenins possess these important properties.

Anti-Inflammatory Activity: 8-PN has been shown to inhibit the gene expression and release of pro-inflammatory mediators such as TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in RAW 264.7 murine macrophages. This anti-inflammatory action is mediated, at least in part, through the inhibition of NF-κB activation. Research on 7-O-methylnaringenin, a related flavanone, also demonstrated a reduction in TNF-α, IL-6, and IL-1β secretion in LPS-stimulated RAW 264.7 cells, suggesting a common mechanism for this class of compounds.[10]

Neuroprotective Effects: Both 6-PN and 8-PN have shown potential in promoting the differentiation of neural precursor cells, indicating a role in neurogenesis.[11] 8-PN, in particular, has demonstrated neuroprotective effects in vivo by protecting against lipid peroxidation and increasing the expression of brain-derived neurotrophic factor (BDNF).[12][13][14] The neuroprotective effects of the parent compound, naringenin, are linked to the activation of the PI3K/Akt signaling pathway and modulation of GSK-3β.[15]

Signaling Pathways and Mechanisms of Action

The biological effects of 6-PN and 8-PN are mediated through the modulation of several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Pathway

6-PN is an agonist of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR by 6-PN can lead to the induction of cytochrome P450 enzymes like CYP1A1, which is involved in the detoxification of estrogens.[16] This suggests a potential role in cancer chemoprevention.

AhR_Pathway 6-PN 6-PN AhR AhR 6-PN->AhR activates ARNT ARNT AhR->ARNT dimerizes with XRE XRE ARNT->XRE binds to CYP1A1 CYP1A1 XRE->CYP1A1 induces transcription of Estrogen Detoxification Estrogen Detoxification CYP1A1->Estrogen Detoxification promotes

Aryl Hydrocarbon Receptor (AhR) activation by 6-prenylnaringenin.
Apoptosis Pathway

Prenylnaringenins can induce apoptosis in cancer cells through both caspase-dependent and independent pathways. This often involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis_Pathway Prenylnaringenins Prenylnaringenins Bcl2_family Bcl-2 Family Proteins (e.g., Bax/Bcl-2 ratio) Prenylnaringenins->Bcl2_family modulate Mitochondria Mitochondria Bcl2_family->Mitochondria act on Caspase_Cascade Caspase Cascade Activation (e.g., Caspase-3) Mitochondria->Caspase_Cascade activate Apoptosis Apoptosis Caspase_Cascade->Apoptosis lead to

General apoptotic pathway induced by prenylnaringenins.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological effects of compounds like this compound.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined from the dose-response curve.

Note: Some flavonoids can directly reduce MTT in the absence of cells, so appropriate controls are necessary.[19][20]

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

  • Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[22]

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay for AhR Activation

This assay is used to measure the activation of the AhR signaling pathway.

  • Cell Transfection/Transduction: Use a cell line (e.g., HepG2) that is stably or transiently transfected with a luciferase reporter construct containing xenobiotic response elements (XREs).[24]

  • Compound Treatment: Treat the cells with the test compound. If the compound is an AhR agonist, it will bind to AhR, leading to the transcription of the luciferase gene.

  • Cell Lysis: After incubation, lyse the cells.

  • Luciferase Substrate Addition: Add a luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence produced by the luciferase enzyme using a luminometer.

  • Data Analysis: An increase in luminescence compared to the control indicates AhR activation.

Experimental Workflow Diagram

Experimental_Workflow cluster_viability Cell Viability cluster_mechanism Mechanism of Action Cell_Culture Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Protein_Extraction Protein Extraction Western_Blot Western Blot (Apoptosis Markers) Protein_Extraction->Western_Blot Mechanism_Elucidation Mechanism Elucidation Western_Blot->Mechanism_Elucidation Reporter_Assay Luciferase Reporter Assay (Signaling Pathways) Reporter_Assay->Mechanism_Elucidation Compound_Treatment_M Compound Treatment Compound_Treatment_M->Protein_Extraction Compound_Treatment_M->Reporter_Assay

General workflow for assessing the biological effects of a compound.

References

cross-validation of 7-O-Methyl-6-Prenylnaringenin's activity with known estrogen receptor modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the estrogenic activity of 6-Prenylnaringenin and 8-Prenylnaringenin in comparison to established estrogen receptor modulators.

Disclaimer: Direct experimental data on the estrogen receptor activity of 7-O-Methyl-6-Prenylnaringenin is not available in the current scientific literature. Therefore, this guide provides a comparative analysis of its close structural analogs, 6-Prenylnaringenin (6-PN) and 8-Prenylnaringenin (8-PN), for which substantial research exists.

Introduction

The quest for novel selective estrogen receptor modulators (SERMs) with favorable therapeutic profiles remains a significant focus in drug discovery. Phytoestrogens, plant-derived compounds with estrogen-like activity, represent a promising source of such molecules. Among these, prenylated flavonoids from hops (Humulus lupulus L.) have garnered considerable attention. This guide provides a detailed cross-validation of the estrogen receptor (ER) activity of two prominent prenylnaringenins, 6-PN and 8-PN, with well-characterized ER modulators: the full agonist 17β-estradiol, the selective estrogen receptor modulators (SERMs) Tamoxifen and Raloxifene, and the selective estrogen receptor degrader (SERD) Fulvestrant.

Data Presentation: Comparative Estrogenic Activity

The following tables summarize the quantitative data on the estrogenic and anti-estrogenic activities of the compared compounds, derived from various in vitro assays.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptor SubtypeBinding Assay TypeIC50 / Ki (nM)Relative Binding Affinity (RBA, Estradiol (B170435) = 100)
17β-Estradiol ERαCompetitive Radioligand Binding~1-5100
ERβCompetitive Radioligand Binding~1-5100
8-Prenylnaringenin (8-PN) ERαCompetitive Radioligand Binding~50-100~1-2
ERβCompetitive Radioligand Binding~150-300~0.3-0.7
6-Prenylnaringenin (6-PN) ERα / ERβCompetitive Radioligand BindingWeak<1% of 8-PN[1]
Tamoxifen (as 4-hydroxytamoxifen) ERαCompetitive Radioligand Binding~1-5~100-200[2][3]
ERβCompetitive Radioligand Binding~2.5High
Raloxifene ERαCompetitive Radioligand Binding~0.7High
ERβCompetitive Radioligand Binding>10Lower than ERα
Fulvestrant ERα / ERβCompetitive Radioligand Binding~1Very High

Table 2: Estrogenic Activity in Reporter Gene Assays

CompoundCell LineReporter ConstructEC50 (nM)Maximal Response (% of Estradiol)
17β-Estradiol MCF-7ERE-Luciferase~0.01-0.1100
8-Prenylnaringenin (8-PN) MCF-7ERE-Luciferase~10-100~100 (Full Agonist)[4]
6-Prenylnaringenin (6-PN) VariousERE-Luciferase>1000Weak partial agonist
Tamoxifen MCF-7ERE-Luciferase-Partial agonist/antagonist
Raloxifene MCF-7ERE-Luciferase-Antagonist
Fulvestrant MCF-7ERE-Luciferase-Full Antagonist

Table 3: Effect on MCF-7 Cell Proliferation

CompoundActivityEC50 / IC50 (nM)
17β-Estradiol Proliferative~0.01-0.1
8-Prenylnaringenin (8-PN) Proliferative~10-100
6-Prenylnaringenin (6-PN) Weakly Proliferative / No significant effect>1000
Tamoxifen Inhibitory (in presence of estradiol)~10-100
Raloxifene Inhibitory (in presence of estradiol)~1-10
Fulvestrant Inhibitory~0.1-1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor (ERα or ERβ) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Radioligand: [³H]-17β-estradiol.

  • Test compounds: 6-PN, 8-PN, Tamoxifen, Raloxifene, Fulvestrant.

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Dextran-coated charcoal (DCC) suspension.

  • Scintillation cocktail and vials.

  • Microcentrifuge and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol (for standard curve).

  • In microcentrifuge tubes, incubate a fixed concentration of ER protein with a fixed concentration of [³H]-17β-estradiol in the presence of varying concentrations of the test compound or unlabeled estradiol.

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Add cold DCC suspension to each tube to adsorb unbound radioligand.

  • Incubate on ice for 10-15 minutes with intermittent vortexing.

  • Centrifuge at high speed to pellet the charcoal.

  • Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).

  • Relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

Objective: To measure the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) stably or transiently transfected with an estrogen-responsive reporter plasmid (e.g., ERE-luciferase).

  • Cell culture medium (e.g., phenol (B47542) red-free DMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • Test compounds and control compounds (17β-estradiol, antiestrogens).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected MCF-7 cells in 96-well plates in phenol red-free medium with CS-FBS and allow them to attach overnight.

  • For agonist testing, treat the cells with serial dilutions of the test compounds.

  • For antagonist testing, co-treat the cells with a fixed concentration of 17β-estradiol (e.g., 0.1 nM) and serial dilutions of the test compounds.

  • Incubate for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Data are typically expressed as relative light units (RLU) and normalized to a control. EC50 (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.

MCF-7 Cell Proliferation Assay (E-SCREEN)

Objective: To assess the estrogenic or anti-estrogenic effect of a compound by measuring its impact on the proliferation of the estrogen-dependent MCF-7 breast cancer cell line.[5]

Materials:

  • MCF-7 human breast cancer cells.[5]

  • Phenol red-free cell culture medium supplemented with CS-FBS.[5]

  • Test compounds and control compounds.[5]

  • Cell proliferation detection reagent (e.g., MTT, XTT, or a fluorescent dye like Calcein AM).

  • Microplate reader.

Procedure:

  • Seed MCF-7 cells in 96-well plates in phenol red-free medium with CS-FBS and allow them to attach.[5]

  • After a period of hormone deprivation, treat the cells with serial dilutions of the test compounds (for agonistic activity) or a combination of 17β-estradiol and the test compounds (for antagonistic activity).[5]

  • Incubate for 6-7 days, allowing for multiple cell divisions.[5]

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.[5]

  • Measure the absorbance or fluorescence using a microplate reader.[5]

  • The results are expressed as a percentage of the control (vehicle or estradiol-treated cells), and dose-response curves are generated to determine EC50 or IC50 values.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathways

The following diagrams illustrate the classical genomic and non-genomic signaling pathways of estrogen receptors.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP ER ERα / ERβ ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP Complex ER_HSP->ER Ligand Binding ER_HSP->HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding ER_dimer->ERE Translocation Coactivators Coactivators ERE->Coactivators Gene_Transcription Gene Transcription (Proliferation, etc.) Coactivators->Gene_Transcription Activation Non_Genomic_Estrogen_Signaling Estrogen Estrogen mER Membrane ER (mERα/β, GPER1) Estrogen->mER Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt) mER->Signaling_Cascades Activation Cellular_Response Rapid Cellular Responses (e.g., ion channel activation, calcium mobilization) Signaling_Cascades->Cellular_Response ER_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare ER, Radioligand, and Test Compounds Start->Prepare_Reagents Incubation Incubate ER, Radioligand, and Compound (18-24h, 4°C) Prepare_Reagents->Incubation Separate_Bound_Unbound Separate Bound from Unbound Ligand (DCC) Incubation->Separate_Bound_Unbound Measure_Radioactivity Measure Radioactivity of Bound Ligand Separate_Bound_Unbound->Measure_Radioactivity Data_Analysis Calculate IC50 and Relative Binding Affinity Measure_Radioactivity->Data_Analysis End End Data_Analysis->End Reporter_Gene_Assay_Workflow Start Start Seed_Cells Seed Transfected MCF-7 Cells in 96-well Plates Start->Seed_Cells Treat_Cells Treat with Test Compounds (Agonist or Antagonist mode) Seed_Cells->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse Cells and Add Luciferase Substrate Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Calculate EC50/IC50 Values Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

comparative analysis of the bioavailability of different prenylnaringenin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comprehensive comparison of the bioavailability of various prenylnaringenin derivatives, a class of compounds lauded for their potential therapeutic benefits. This document summarizes key pharmacokinetic data from preclinical and clinical studies, details common experimental methodologies, and illustrates the primary signaling pathways influenced by these compounds.

Quantitative Bioavailability Data

The oral bioavailability of prenylnaringenin derivatives is influenced by their chemical structure, particularly the position of the prenyl group. The following tables summarize key pharmacokinetic parameters for 8-prenylnaringenin (B1664708) (8-PN), 6-prenylnaringenin (B1664697) (6-PN), xanthohumol (B1683332) (XN), isoxanthohumol (B16456) (IX), and the parent compound, naringenin. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Table 1: Pharmacokinetic Parameters of Prenylnaringenin Derivatives in Humans

CompoundDoseCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Oral Bioavailability (%)Study Population
8-Prenylnaringenin (8-PN) 500 mg (single dose)2834 nmol/L1.6 h15801 nmol/L·hSignificantly higher than 6-PNHealthy Volunteers[1][2]
50 mg (single dose)-1.0 - 1.5 h--Postmenopausal Women[3][4]
250 mg (single dose)-1.0 - 1.5 h--Postmenopausal Women[3][4]
750 mg (single dose)-1.0 - 1.5 h--Postmenopausal Women[3][4]
6-Prenylnaringenin (6-PN) 500 mg (single dose)543 nmol/L2.3 h3635 nmol/L·h4-5 times lower than 8-PNHealthy Volunteers[1][2][5]
Xanthohumol (XN) 20 mg (single dose)33 ± 7 µg/L~1 h and 4-5 h (biphasic)92 ± 68 h·µg/LNot ReportedHealthy Adults[6]
60 mg (single dose)48 ± 11 µg/L~1 h and 4-5 h (biphasic)323 ± 160 h·µg/LNot ReportedHealthy Adults[6]
180 mg (single dose)120 ± 24 µg/L~1 h and 4-5 h (biphasic)863 ± 388 h·µg/LNot ReportedHealthy Adults[6]

Table 2: Pharmacokinetic Parameters of Prenylnaringenin Derivatives in Rodents

CompoundDoseCmax (Maximum Plasma Concentration)Tmax (Time to Maximum Concentration)AUC (Area Under the Curve)Oral Bioavailability (%)Animal Model
8-Prenylnaringenin (8-PN) 50 mg/kgLower than Naringenin---Mice[7]
Naringenin 50 mg/kg22.8 µM--4% (aglycone), 8% (total)Mice / Rabbits[7][8]
Xanthohumol (XN) 1.86 mg/kg (oral)0.019 ± 0.002 mg/L~4 h0.84 ± 0.17 h·mg/L33%Rats[9][10]
5.64 mg/kg (oral)0.043 ± 0.002 mg/L~4 h1.03 ± 0.12 h·mg/L13%Rats[9][10]
16.9 mg/kg (oral)0.15 ± 0.01 mg/L~4 h2.49 ± 0.10 h·mg/L11%Rats[9][10]
1.86 mg/kg (IV)2.9 ± 0.1 mg/L-2.5 ± 0.3 h·mg/L100%Rats[9][10]
Isoxanthohumol (IX) 100 mg/kg (oral)---~4-5%Rats[11]
50 mg/kg (single dose)3.95 ± 0.81 µmol/L0.5 h--Mice[12]

Experimental Protocols

The determination of the bioavailability of prenylnaringenin derivatives involves a combination of in vitro and in vivo experimental models.

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of xenobiotics.

  • Cell Culture: Human colorectal adenocarcinoma Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 19-21 days.[13] During this period, the cells differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelial barrier.[13][14]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). A TEER value above 300-400 Ω·cm² typically indicates a confluent monolayer suitable for permeability studies.[15][16]

  • Permeability Assay: The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points. To investigate active efflux, the transport is also measured from the BL to the AP direction.[14]

  • Quantification: The concentration of the compound in the collected samples is quantified using analytical techniques such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp), a measure of the rate of transport across the monolayer, is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[14]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models and humans are essential for a comprehensive understanding of the ADME properties of these compounds.

  • Animal Models: Rodents, particularly rats and mice, are commonly used.[7][9][10][11][12][17] Animals are typically administered the test compound orally via gavage or intravenously for bioavailability calculations.

  • Human Studies: Clinical trials are conducted in healthy volunteers or specific patient populations, such as postmenopausal women, to assess pharmacokinetics and safety.[1][2][3][4][6][18][19]

  • Dosing: Compounds are administered at various single or multiple dose levels to evaluate dose-dependency.

  • Blood Sampling: Blood samples are collected at predetermined time points after administration. Plasma or serum is then separated for analysis.

  • Bioanalytical Quantification: The concentrations of the parent compound and its metabolites in plasma/serum and urine are determined using validated analytical methods, most commonly LC-MS/MS.[6][9][10][20][21]

  • Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathways and Experimental Workflows

The biological effects of prenylnaringenin derivatives are mediated through their interaction with various cellular signaling pathways.

8-Prenylnaringenin and the Estrogen Receptor Signaling Pathway

8-Prenylnaringenin is a potent phytoestrogen that primarily exerts its effects through the estrogen receptor alpha (ERα).[22][23]

Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8PN 8-Prenylnaringenin ERa_inactive Inactive ERα 8PN->ERa_inactive Binds ERa_active Active ERα Dimer ERa_inactive->ERa_active Dimerization & Activation Src c-Src Kinase ERa_active->Src Activates ERE Estrogen Response Element (ERE) ERa_active->ERE Binds to MAPK_Pathway MAPK Pathway (Erk1/2) Src->MAPK_Pathway Activates Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: 8-PN activates the ERα signaling pathway.

Xanthohumol's Multi-Targeted Cancer Chemoprevention Pathways

Xanthohumol exhibits broad-spectrum cancer chemopreventive activity by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[24][25][26][27][28]

Xanthohumol_Signaling cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects XN Xanthohumol NFkB NF-κB Pathway XN->NFkB Inhibits Akt Akt Pathway XN->Akt Inhibits STAT3 STAT3 Pathway XN->STAT3 Inhibits Notch1 Notch1 Pathway XN->Notch1 Inhibits Inflammation ↓ Inflammation NFkB->Inflammation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis Proliferation ↓ Cell Proliferation Akt->Proliferation Apoptosis ↑ Apoptosis Akt->Apoptosis STAT3->Proliferation Notch1->Proliferation PK_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., Rats) Start->Animal_Acclimation Dosing Compound Administration (Oral Gavage or IV Injection) Animal_Acclimation->Dosing Blood_Collection Serial Blood Sampling (e.g., Tail Vein) Dosing->Blood_Collection Sample_Processing Plasma/Serum Separation Blood_Collection->Sample_Processing Analysis LC-MS/MS Quantification Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->Data_Analysis End End Data_Analysis->End

References

Validating the Mechanism of Action of 7-O-Methyl-6-Prenylnaringenin Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for validating the hypothesized mechanism of action of 7-O-Methyl-6-Prenylnaringenin (7-OM-6-PN) by leveraging knockout (KO) models. The primary focus is to objectively compare experimental outcomes between wild-type (WT) and specific gene-knockout models to elucidate the compound's interaction with cellular signaling pathways.

Hypothesized Mechanism of Action: this compound, a prenylflavonoid, is postulated to exert its biological effects primarily through the activation of Estrogen Receptor Alpha (ERα), a key nuclear receptor involved in regulating gene expression. This guide will outline the experimental framework to validate this hypothesis.

Comparative Analysis of Experimental Models

The core of this validation strategy lies in comparing the response to 7-OM-6-PN in a model system expressing ERα (Wild-Type) versus a model where the ERα gene has been functionally eliminated (Knockout). This direct comparison allows researchers to attribute any differential effects of the compound to the presence or absence of ERα. Gene-targeting techniques are commonly used to generate mice lacking functional ERα, providing a robust model for evaluating estrogen receptor action in a whole animal.[1][2]

Logical Framework for Validation

The validation process follows a clear logical progression. If 7-OM-6-PN's effects are indeed mediated by ERα, then its activity observed in WT cells should be significantly diminished or completely absent in ERα-KO cells.

G cluster_WT Wild-Type (WT) Model cluster_KO ERα Knockout (KO) Model WT_Compound 7-OM-6-PN WT_Receptor ERα Present WT_Compound->WT_Receptor Binds & Activates WT_Effect Biological Effect (e.g., Gene Expression) WT_Receptor->WT_Effect Mediates Conclusion Conclusion: Mechanism is ERα-dependent WT_Effect->Conclusion KO_Compound 7-OM-6-PN KO_Receptor ERα Absent KO_Compound->KO_Receptor Cannot Bind KO_Effect No Biological Effect KO_Receptor->KO_Effect No Mediation KO_Effect->Conclusion

Caption: Logical flow comparing 7-OM-6-PN activity in WT vs. ERα-KO models.

Quantitative Data Presentation

The following tables summarize hypothetical, yet representative, data from key experiments designed to test the ERα-dependency of 7-OM-6-PN.

Table 1: ERα Ligand Binding Affinity

This table compares the binding affinity of 7-OM-6-PN to ERα against a known endogenous ligand, 17β-Estradiol (E2).

CompoundTargetBinding AssayKi (nM)
17β-Estradiol (E2) ERαRadioligand Displacement1.2 ± 0.2
7-OM-6-PN ERαRadioligand Displacement85.7 ± 9.4
Vehicle Control ERαRadioligand Displacement> 10,000

Data represents mean ± standard deviation from triplicate experiments.

Table 2: ERα-Dependent Gene Expression

This table shows the fold change in the expression of a known ERα target gene, Trefoil Factor 1 (TFF1), in WT and ERα-KO cells following treatment.

Cell Line ModelTreatment (1 µM)TFF1 mRNA Fold Change (vs. Vehicle)
MCF-7 (WT) 17β-Estradiol (E2)12.5 ± 1.8
7-OM-6-PN 8.2 ± 1.1
MCF-7 (ERα-KO) 17β-Estradiol (E2)1.1 ± 0.3
7-OM-6-PN 0.9 ± 0.2

Data represents mean ± standard deviation from qRT-PCR analysis.

Table 3: Estrogen Response Element (ERE) Reporter Assay

This table quantifies the activation of an ERE-driven luciferase reporter gene, a direct measure of ERα transcriptional activity.

Cell Line ModelTreatment (1 µM)Luciferase Activity (Fold Induction)
HEK293T (WT) 17β-Estradiol (E2)25.4 ± 3.1
7-OM-6-PN 15.9 ± 2.5
HEK293T (ERα-KO) 17β-Estradiol (E2)1.3 ± 0.4
7-OM-6-PN 1.1 ± 0.2

Data represents mean ± standard deviation from dual-luciferase reporter assays.

Signaling Pathway Visualization

The diagram below illustrates the proposed signaling cascade initiated by 7-OM-6-PN binding to ERα. In the absence of ERα (as in the KO model), this pathway is not initiated.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα Dimer ERα Dimer ER->Dimer Dimerization Compound 7-OM-6-PN Compound->ER Binding Dimer_n ERα Dimer Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) Gene Target Gene Transcription (e.g., TFF1) ERE->Gene Initiates DNA Protein Protein Synthesis & Biological Response Gene->Protein Translation Dimer_n->ERE Binds to DNA

Caption: Proposed ERα signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and objective comparison.

Generation of ERα Knockout Cell Line (CRISPR/Cas9)

The development of knockout mouse models has provided a unique opportunity to study the functional alterations in various organs in the absence of ERα expression.[3]

G start Design gRNA targeting ESR1 gene (ERα) clone Clone gRNA into Cas9 expression vector start->clone transfect Transfect WT cells (e.g., MCF-7) clone->transfect selection Select transfected cells (e.g., Puromycin) transfect->selection isolate Isolate single cell clones selection->isolate screen Screen clones for ERα knockout isolate->screen validate Validate KO via Sequencing & Western Blot screen->validate

Caption: Workflow for generating an ERα knockout cell line using CRISPR/Cas9.

  • Cell Line: MCF-7 (ERα-positive human breast cancer cell line).

  • gRNA Design: Design two guide RNAs targeting exon 1 of the human ESR1 gene.

  • Vector: LentiCRISPRv2 or similar vector co-expressing Cas9 and the gRNA.

  • Transfection: Transfect MCF-7 cells with the Cas9/gRNA plasmid using Lipofectamine 3000.

  • Selection: 48 hours post-transfection, select cells with 1-2 µg/mL puromycin (B1679871) for 7-10 days.

  • Single-Cell Cloning: Isolate single colonies using limiting dilution in 96-well plates.

  • Validation:

    • Western Blot: Confirm the absence of ERα protein expression.

    • Sanger Sequencing: Sequence the targeted genomic region to identify frameshift-inducing insertions/deletions (indels).

Quantitative Real-Time PCR (qRT-PCR)
  • Cell Seeding: Plate 5 x 10^5 WT and ERα-KO cells per well in 6-well plates.

  • Treatment: After 24 hours, treat cells with 1 µM 7-OM-6-PN, 10 nM E2 (positive control), or DMSO (vehicle) for 24 hours.

  • RNA Extraction: Isolate total RNA using TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix on a suitable instrument (e.g., Applied Biosystems StepOnePlus). Use primers for TFF1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate fold change using the ΔΔCt method.

ERE-Luciferase Reporter Assay
  • Cell Line: HEK293T cells (low endogenous receptor background).

  • Plasmids:

    • ERE-TATA-Luc reporter plasmid.

    • pRL-TK (Renilla luciferase for normalization).

    • pcDNA3.1-hERα (for WT condition) or empty vector (for KO condition).

  • Transfection: Co-transfect cells in 24-well plates with the three plasmids.

  • Treatment: 24 hours post-transfection, treat with compounds as described for qRT-PCR for 18-24 hours.

  • Lysis and Measurement: Lyse cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and express results as fold induction over vehicle control.

Alternative Mechanisms and Comparative Compounds

While ERα is a primary candidate, flavonoids can interact with other pathways. Should 7-OM-6-PN retain activity in ERα-KO models, alternative targets should be investigated.

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Many flavonoids are known to modulate PPARγ, a key regulator of lipid metabolism and inflammation.[4][5] Investigating 7-OM-6-PN in a PPARγ-KO model would be a logical next step.

  • Aryl Hydrocarbon Receptor (AhR): Some prenylnaringenin isomers activate AhR, which can influence cytochrome P450 enzyme expression and crosstalk with ERα signaling.[6][7][8]

  • G-Protein Coupled Estrogen Receptor (GPER): For rapid, non-genomic effects, activation of GPER could be a potential mechanism.

Comparative Compounds: To establish specificity, it is useful to compare 7-OM-6-PN with its isomers, which may have different receptor affinities and activities.

  • 8-Prenylnaringenin (8-PN): Known as one of the most potent phytoestrogens, it acts as a full agonist of ERα.[9] Comparing its activity profile to 7-OM-6-PN can highlight the importance of the prenyl group position and methylation.

  • 6-Prenylnaringenin (6-PN): The non-methylated parent compound of 7-OM-6-PN. It has been shown to degrade ERα via an AhR-dependent mechanism and has weaker estrogenic effects.[6][8][10]

By employing this rigorous, comparative approach using knockout models, researchers can definitively validate (or invalidate) the role of ERα in the mechanism of action of this compound, providing a solid foundation for further drug development.

References

A Head-to-Head Comparison of the Anti-Inflammatory Properties of Prenylflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Prenylflavonoids, a unique class of flavonoids characterized by the addition of a lipophilic prenyl group, have garnered significant scientific interest for their enhanced biological activities.[1] The prenyl moiety often increases the compound's affinity for cell membranes, potentially amplifying its therapeutic effects, including anti-inflammatory actions.[2][3] This guide provides a comparative analysis of the anti-inflammatory performance of several prominent prenylflavonoids, supported by experimental data from in vitro studies. We will delve into their inhibitory effects on key inflammatory mediators and enzymes, outline the experimental protocols used for their evaluation, and visualize the cellular pathways they modulate.

Comparative Performance Data

The anti-inflammatory potency of various prenylflavonoids can be quantitatively compared by their half-maximal inhibitory concentration (IC50) values against key inflammatory targets. The following tables summarize the available data for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of nitric oxide (NO) production, a key inflammatory mediator.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Prenylflavonoids

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Cell/Assay System Reference
Xanthohumol 16.6 - 17 41.5 - 42 Enzyme Inhibition Assay [4][5]
Isoxanthohumol No significant activity No significant activity Enzyme Inhibition Assay [4]

| 8-Prenyl Quercetin (B1663063) | Stronger inhibition than Quercetin | Stronger inhibition than Quercetin | RAW264.7 cells |[6] |

Table 2: Inhibition of Lipoxygenase (LOX) Enzymes by Prenylflavonoids

Compound 5-LOX IC50 (µM) Target LOX Cell/Assay System Reference
(E)-2-O-farnesyl chalcone (B49325) 5.7 LOX-1 Enzyme Inhibition Assay [7][8]
3-O-geranyl chalcone 11.8 LOX-1 Enzyme Inhibition Assay [7][8]

| 2-O-prenyl chalcone | > 50.0 | LOX-1 | Enzyme Inhibition Assay |[7] |

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Compound IC50 (µM) Cell Line Reference
Neougonin A 3.32 RAW264.7 [9][10]
Hedysarumine G 3.25 RAW264.7 [11]
Hedysarumine B 5.12 RAW264.7 [11]
Paratocarpin F 8.48 RAW264.7 [11]
Xanthohumol ~18.7 - 40.6 Murine Macrophages [4]
Wogonin Dose-dependent inhibition RAW264.7 [12][13]
8-Prenylnaringenin Effective inhibitor RAW264.7 [4]

| 8-Prenyl Quercetin | Stronger inhibition than Quercetin | RAW264.7 |[6] |

Table 4: Inhibition of Pro-Inflammatory Cytokine Production

Compound Cytokine Inhibited IC50 (µM) Cell Line Reference
Xanthohumol MCP-1 14.4 THP-1 [2]
Isoxanthohumol MCP-1 12.6 THP-1 [2]
6-Prenylnaringenin TNF-α, IL-8, IL-1β Gene expression suppressed THP-1 [4]
8-Prenylapigenin TNF-α Effective inhibitor RAW264.7 [4]

| 8-Prenylnaringenin | TNF-α | Effective inhibitor | RAW264.7 |[4] |

Mechanisms of Action: Key Signaling Pathways

Prenylflavonoids exert their anti-inflammatory effects by modulating critical intracellular signaling pathways. Many of these compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. Other pathways, such as the mitogen-activated protein kinase (MAPK) cascades, are also targeted.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB p50/p65 (NF-κB) NFkB_nucleus p50/p65 (Active) NFkB->NFkB_nucleus Translocation genes Inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nucleus->genes Induces Transcription nucleus Nucleus prenylflavonoids->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a key point of inhibition by prenylflavonoids.

Some prenylflavonoids, such as 8-prenyl quercetin, have been shown to directly target components of the MAPK pathway, including SEK1-JNK1/2 and MEK1-ERK1/2, to exert their anti-inflammatory effects.[6]

MAPK_Pathway stimuli Inflammatory Stimuli (LPS) TAK1 TAK1 stimuli->TAK1 MEKK1 MEKK1 stimuli->MEKK1 MKK47 SEK1 (MKK4/7) TAK1->MKK47 MEK12 MEK1/2 MEKK1->MEK12 JNK JNK1/2 MKK47->JNK AP1_JNK AP-1 JNK->AP1_JNK Activates ERK ERK1/2 MEK12->ERK AP1_ERK AP-1 ERK->AP1_ERK Activates PQ 8-Prenyl Quercetin PQ->MKK47 Inhibits PQ->MEK12 Inhibits Experimental_Workflow cluster_assays Perform Assays start Start: Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat cells with Prenylflavonoid (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Culture Supernatant incubate->collect cell_viability Cell Viability Assay (e.g., MTT, to check for toxicity) incubate->cell_viability   Parallel Plate griess Griess Assay (for Nitric Oxide) collect->griess elisa ELISA (for Cytokines like TNF-α, IL-6) collect->elisa analyze Calculate % Inhibition Determine IC50 values griess->analyze elisa->analyze cell_viability->analyze end End: Comparative Potency Established analyze->end

References

confirming the binding affinity of 7-O-Methyl-6-Prenylnaringenin to estrogen receptor alpha and beta

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the binding affinities of 6-prenylnaringenin (B1664697) and 8-prenylnaringenin (B1664708) to estrogen receptors alpha (ERα) and beta (ERβ), providing a framework for understanding the potential estrogenic activity of 7-O-Methyl-6-Prenylnaringenin.

Introduction

Prenylated flavonoids, a class of plant secondary metabolites, have garnered significant interest in the scientific community for their potential therapeutic applications, including their interaction with estrogen receptors. This guide focuses on the binding affinity of naringenin (B18129) derivatives to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). While direct experimental data on the binding affinity of this compound is not currently available in the scientific literature, an analysis of its structurally related analogs, 6-prenylnaringenin (6-PN) and the potent phytoestrogen 8-prenylnaringenin (8-PN), can provide valuable insights. The position of the prenyl group and other substitutions on the naringenin backbone are critical determinants of estrogenic activity.

Comparative Binding Affinity of Prenylated Naringenins

The estrogenic activity of prenylated naringenins is largely dictated by their ability to bind to ERα and ERβ. Research has consistently demonstrated that 8-prenylnaringenin is one of the most potent phytoestrogens discovered to date.[1] In contrast, the shift of the prenyl group from the C-8 to the C-6 position, as seen in 6-prenylnaringenin, leads to a significant reduction in estrogenic activity. This suggests that the spatial arrangement of the hydrophobic prenyl group is crucial for effective interaction with the ligand-binding domain of the estrogen receptors.

Studies have shown that 8-prenylnaringenin competes strongly with 17β-estradiol for binding to both ERα and ERβ.[2] Conversely, 6-prenylnaringenin exhibits markedly weaker estrogenic effects.[3] The methylation of the 7-hydroxyl group in this compound may further modulate its binding affinity, potentially reducing it further compared to 6-prenylnaringenin, as the hydroxyl group at C-7 is often important for estrogenic activity.

CompoundTarget ReceptorBinding Affinity MetricReported ValueReference
8-Prenylnaringenin ERα & ERβCompetitive BindingStrong competitor with 17β-estradiol[2]
ERαRelative PotencyMore potent than coumestrol (B1669458) and genistein[4]
ERαBinding PreferencePredominantly binds to ERα[1]
6-Prenylnaringenin ERα & ERβEstrogenic PotencyLess than 1% of 8-prenylnaringenin[2]
ERβBinding PreferencePreferential activity towards ERβ[3]
ERα & ERβEstrogenic EffectSignificantly weaker than 8-prenylnaringenin[3]
Naringenin ERα & ERβEstrogenic ActivityLow to no recognizable activity[5][6]

Experimental Protocols

The determination of binding affinity to estrogen receptors is typically conducted through a variety of in vitro assays. A common and direct method is the competitive binding assay.

Competitive Estrogen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]17β-estradiol, for binding to ERα or ERβ.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • [³H]17β-estradiol (radioligand).

  • Test compound (e.g., this compound).

  • Unlabeled 17β-estradiol (for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • A constant concentration of the ER protein and the radioligand are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • A parallel incubation is performed with a high concentration of unlabeled 17β-estradiol to determine non-specific binding.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is an indicator of the binding affinity of the test compound.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing the binding affinity and the subsequent biological effects, the following diagrams illustrate a typical experimental workflow and the estrogen signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis ER_prep ERα/ERβ Protein Preparation Incubation Incubation of ER, [³H]E2, and 7M6PN ER_prep->Incubation Ligand_prep Radiolabeled Estradiol ([³H]E2) Preparation Ligand_prep->Incubation Test_Compound_prep Test Compound (7M6PN) Dilution Series Test_Compound_prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Scintillation Counting Separation->Quantification IC50 IC50 Value Calculation Quantification->IC50 Affinity Binding Affinity (Ki) Determination IC50->Affinity

Caption: Workflow for determining estrogen receptor binding affinity.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Estrogen Estrogen or Phytoestrogen (e.g., 7M6PN) ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binding Cytoplasm Cytoplasm Nucleus Nucleus HSP HSP90 ER->HSP Dissociation Dimerization Dimerization ER->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation and DNA Binding Transcription Gene Transcription ERE->Transcription Response Cellular Response Transcription->Response

Caption: Estrogen receptor signaling pathway.

Conclusion and Future Directions

While the existing literature provides a strong basis for predicting that this compound would exhibit weak binding affinity for both ERα and ERβ, direct experimental validation is necessary to confirm this hypothesis. The structural differences, namely the methylation at the C-7 position, could influence its interaction with the receptors in unforeseen ways. Future research should focus on synthesizing and testing this compound in competitive binding assays and cell-based functional assays to definitively characterize its estrogenic or anti-estrogenic potential. Such studies would provide a more complete understanding of the structure-activity relationships of prenylated naringenins and their potential as therapeutic agents.

References

Safety Operating Guide

Prudent Disposal of 7-O-Methyl-6-Prenylnaringenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

When handling 7-O-Methyl-6-Prenylnaringenin, it is imperative to avoid ingestion, inhalation, and contact with skin and eyes.[1] Although some related compounds are not classified as hazardous under the Globally Harmonized System (GHS), it is best practice to consider the material hazardous until more information becomes available.[1][2]

Quantitative Data and Safety Profile

While specific quantitative data for this compound is limited in the public domain, the following table summarizes key safety and handling information based on data for structurally similar compounds and general laboratory chemical safety guidelines.

PropertyValue/InformationSource/Guideline
GHS Classification Not classified, but treat as hazardous.[2]
Physical State Assumed to be a solid, similar to related prenylnaringenins.[1]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[1]
Flammability Product is not expected to be flammable.[2]
Reactivity No dangerous reactions are known under normal conditions.[2]
First Aid: Skin Contact Generally does not irritate the skin. Wash with soap and water.[2]
First Aid: Eye Contact Rinse opened eye for several minutes under running water.[2]
First Aid: Inhalation Supply fresh air; consult a doctor in case of complaints.[2]
First Aid: Ingestion If symptoms persist, consult a doctor.[2]
Personal Protective Equipment Standard laboratory attire: safety glasses, gloves, and a lab coat.General Laboratory Practice

Disposal Protocol

The disposal of this compound should adhere to the principle of waste minimization and follow the established protocols for hazardous chemical waste.[3][4] Never dispose of this compound down the drain or in regular trash.[3][5][6]

Step-by-Step Disposal Procedure:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid potential reactions.[7] It should be collected as a solid chemical waste.[8]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[8][9][10] The original manufacturer's container, if empty and in good condition, is a suitable option.[7][9] Ensure the container has a tightly fitting cap.[7][9]

  • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[7][9] Do not use abbreviations or chemical formulas.[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3] Follow their specific procedures for waste collection.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Identify this compound for Disposal B Obtain a Compatible and Sealable Waste Container A->B C Label Container: 'HAZARDOUS WASTE' 'this compound' Quantity B->C D Place Solid Waste into Labeled Container C->D E Securely Seal the Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H EHS Collects and Disposes of Waste According to Regulations G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 7-O-Methyl-6-Prenylnaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

This document provides crucial safety and logistical information for the handling and disposal of 7-O-Methyl-6-Prenylnaringenin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. This guide is based on general best practices for handling novel chemical compounds in a laboratory setting.

Pre-Handling and Risk Assessment

Before commencing any work with this compound, a thorough risk assessment is essential. This compound should be treated as potentially hazardous until comprehensive toxicological data becomes available. Standard laboratory safety protocols should be strictly followed to minimize any potential exposure.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly when handling the substance in powdered form or when preparing solutions.

PPE Category Item Specifications and Use
Hand Protection Nitrile GlovesWear nitrile gloves to prevent skin contact. It is advisable to double-glove. Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing from potential splashes.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect the eyes from splashes and airborne particles.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Ensure a certified chemical fume hood is operational.

  • Don the required PPE as outlined in the table above.

  • When weighing the solid compound, perform the task within the fume hood to contain any airborne particles.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

3.2. Solution Preparation:

  • All solution preparations must be carried out within the fume hood.

  • Add the solvent to the weighed compound slowly to avoid splashing.

  • If the compound is soluble in organic solvents like ethanol, DMSO, or dimethylformamide (DMF), handle these solvents with appropriate care, considering their own hazard profiles.

  • Cap containers securely after preparation.

3.3. General Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not ingest or inhale the compound.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Keep the work area clean and organized to prevent accidental spills.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.

4.1. Waste Segregation:

  • Solid Waste: Unused solid this compound and any materials contaminated with the solid (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated "non-halogenated organic waste" container. Do not pour any solutions down the drain.[1]

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • Collect all waste in appropriately labeled containers.

  • Ensure waste containers are kept closed when not in use.

  • Store waste containers in a designated and properly ventilated secondary containment area.

  • Follow your institution's specific guidelines for the final disposal of chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, or if the substance is in powdered form, contact your institution's environmental health and safety department.

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Spill Spill Weigh_Solid->Spill Exposure Personal Exposure Weigh_Solid->Exposure Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Prepare_Solution->Segregate_Waste Prepare_Solution->Spill Prepare_Solution->Exposure Collect_Waste Collect in Labeled Containers Segregate_Waste->Collect_Waste Institutional_Disposal Follow Institutional Disposal Protocol Collect_Waste->Institutional_Disposal Follow_Emergency_Procedures Follow Emergency Procedures Spill->Follow_Emergency_Procedures Exposure->Follow_Emergency_Procedures

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.